Acetiromate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
2260-08-4 |
|---|---|
Molekularformel |
C15H9I3O5 |
Molekulargewicht |
649.94 g/mol |
IUPAC-Name |
4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C15H9I3O5/c1-7(19)22-13-3-2-9(6-10(13)16)23-14-11(17)4-8(15(20)21)5-12(14)18/h2-6H,1H3,(H,20,21) |
InChI-Schlüssel |
AXVCIZJRCOHMQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I |
Aussehen |
Solid powder |
Andere CAS-Nummern |
2260-08-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetiromate; Adecol |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Acetiromate: A Deep Dive into a Selective Thyromimetic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetiromate, also known as Sobetirome or GC-1, is a synthetic, orally active thyromimetic agent that has garnered significant interest for its selective action on the thyroid hormone receptor beta (THR-β).[1][2][3] This selectivity allows it to harness the beneficial metabolic effects of thyroid hormone, primarily in the liver, while minimizing the adverse cardiac and bone effects associated with thyroid hormone receptor alpha (THR-α) activation.[1][3] Initially developed for the treatment of dyslipidemia, this compound has shown promise in preclinical and early-stage clinical trials for lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[4][5][6] Its mechanism of action also suggests potential therapeutic applications in non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.
Chemical Structure and Properties
This compound is a halogenated bicyclic compound with a chemical structure designed to mimic the endogenous thyroid hormone, triiodothyronine (T3).
Chemical Name: 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid
Molecular Formula: C₁₅H₉I₃O₅
Molecular Weight: 649.94 g/mol
Mechanism of Action: Selective THR-β Agonism
This compound exerts its therapeutic effects by selectively binding to and activating THR-β, a nuclear receptor predominantly expressed in the liver.[1][7] In contrast, THR-α is the major isoform found in the heart and bone.[7] Upon activation by a ligand like this compound, THR-β forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and cholesterol metabolism.
Key metabolic pathways activated by this compound through THR-β include:
-
Increased LDL Cholesterol Clearance: Upregulation of the LDL receptor gene, leading to enhanced removal of LDL cholesterol from the bloodstream.
-
Stimulation of Reverse Cholesterol Transport: Promotion of the transport of cholesterol from peripheral tissues back to the liver for excretion.[8]
-
Enhanced Bile Acid Synthesis: Increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, facilitating cholesterol elimination.[8]
The selectivity of this compound for THR-β is crucial to its favorable safety profile. By avoiding significant activation of THR-α, it is designed to circumvent the cardiotoxic effects, such as tachycardia, and the negative impacts on bone mineral density that can be associated with non-selective thyroid hormone analogs.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of this compound (Sobetirome/GC-1).
Table 1: Thyroid Hormone Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Kd, pmol/L) |
| This compound (GC-1) | THR-α | 440[9] |
| THR-β | 67 [9] | |
| T3 (Endogenous Ligand) | THR-α | 58[9] |
| THR-β | 81[9] |
Table 2: In Vivo Efficacy of this compound (Sobetirome/GC-1) - Preclinical Studies
| Animal Model | Treatment Duration | Dosage | LDL Cholesterol Reduction | Triglyceride Reduction | Reference |
| Euthyroid Mice (chow-fed) | Not Specified | Not Specified | 25% | 75% | [4][8] |
| High-Fat Diet-Fed Rats | Not Specified | Not Specified | Not Reported | Up to 75% | [5] |
Table 3: In Vivo Efficacy of this compound (Sobetirome) - Phase I Clinical Trials
| Study Population | Treatment Duration | Dosage | LDL Cholesterol Reduction | Triglyceride Reduction | Reference |
| Healthy Volunteers | Single Dose | Up to 450 µg | Up to 22% | Not Reported | [10] |
| Healthy Volunteers | 14 Days | Up to 100 µ g/day | Up to 41% | Not Reported | [4][5][6][10] |
Experimental Protocols
Competitive Radioligand Binding Assay for Thyroid Hormone Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a test compound like this compound to THR-α and THR-β.
Materials:
-
Purified human THR-α and THR-β protein
-
Radiolabeled [¹²⁵I]-T3
-
Unlabeled T3 (for standard curve and non-specific binding determination)
-
Test compound (this compound)
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate salts and protein stabilizers)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled T3 and the test compound (this compound) in assay buffer.
-
Dilute the radiolabeled [¹²⁵I]-T3 in assay buffer to a final concentration at or below its Kd value.
-
Dilute the purified THR-α and THR-β proteins in assay buffer to a concentration optimized for the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to designated wells:
-
Total Binding: Assay buffer, radiolabeled [¹²⁵I]-T3, and THR protein.
-
Non-specific Binding: A saturating concentration of unlabeled T3, radiolabeled [¹²⁵I]-T3, and THR protein.
-
Competitive Binding: Serial dilutions of the test compound (this compound), radiolabeled [¹²⁵I]-T3, and THR protein.
-
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (typically 2-18 hours).[11]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This captures the receptor-ligand complexes on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay for THR-β Activation
This assay measures the ability of a test compound to activate THR-β and induce the expression of a reporter gene (luciferase).
Materials:
-
HEK293 cells (or other suitable cell line) stably co-transfected with:
-
An expression vector for human THR-β.
-
A reporter plasmid containing a luciferase gene under the control of a TRE promoter.
-
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound)
-
Positive control (e.g., T3)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the transfected HEK293 cells into a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (this compound) and the positive control (T3) in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the test compounds or controls.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
-
Cell Lysis:
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add cell lysis buffer to each well and incubate for a short period to ensure complete cell lysis.[12]
-
-
Luciferase Assay:
-
Transfer the cell lysate to a new opaque 96-well plate suitable for luminescence measurements.
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter like Renilla luciferase).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in the cell nucleus.
Experimental Workflow for Thyromimetic Drug Evaluation
Caption: A typical workflow for the development of a thyromimetic agent.
Conclusion
This compound (Sobetirome) represents a promising therapeutic agent due to its selective agonism of the thyroid hormone receptor beta. This selectivity allows for the beneficial metabolic effects of thyroid hormone activation in the liver, such as the reduction of LDL cholesterol and triglycerides, while minimizing the potential for adverse effects in other tissues. The quantitative data from preclinical and early clinical studies support its potential as a treatment for dyslipidemia and possibly other metabolic disorders like NASH. The experimental protocols outlined provide a framework for the continued evaluation of this compound and other selective thyromimetics. Further clinical development will be crucial to fully elucidate the therapeutic potential and long-term safety of this targeted approach to metabolic disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective thyroid receptor modulation by GC-1 reduces serum lipids and stimulates steps of reverse cholesterol transport in euthyroid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 11. benchchem.com [benchchem.com]
- 12. med.emory.edu [med.emory.edu]
The Discovery and Synthesis of Acetiromate: A Thyromimetic Agent for Hyperlipidemia
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Acetiromate, also known as 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is a synthetic thyromimetic compound that has been investigated for its potential as a lipid-lowering agent. As a selective agonist of the thyroid hormone receptor beta (THR-β), this compound was designed to leverage the beneficial metabolic effects of thyroid hormones while minimizing the undesirable cardiac and other side effects associated with thyroid hormone receptor alpha (THR-α) activation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of this compound and other thyromimetics stems from the well-established role of thyroid hormones in regulating lipid metabolism. Thyroid hormones, primarily triiodothyronine (T3), exert their effects by binding to nuclear thyroid hormone receptors (TRs), which exist as two major isoforms: THR-α and THR-β. Both isoforms are encoded by separate genes and exhibit distinct tissue distribution and physiological functions.
THR-α is predominantly expressed in the heart, bone, and central nervous system, where its activation is associated with increased heart rate, bone resorption, and neurological effects. In contrast, THR-β is the major isoform in the liver and is primarily responsible for the beneficial effects of thyroid hormone on cholesterol and triglyceride metabolism. Activation of THR-β in the liver stimulates the expression of genes involved in cholesterol uptake and conversion to bile acids, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels.
This differential function of THR isoforms provided a clear rationale for the development of THR-β selective agonists. The goal was to create compounds that could mimic the lipid-lowering effects of T3 in the liver without causing the adverse cardiovascular and other effects mediated by THR-α. This compound emerged from these efforts as a promising candidate.
Synthesis of this compound
A potential synthetic pathway could involve the following general steps:
-
Synthesis of 3,5-diiodo-4-hydroxybenzoic acid: This could be achieved through the iodination of 4-hydroxybenzoic acid. A common method for such iodination is the use of iodine monochloride in a suitable solvent like acetic acid.
-
Synthesis of a protected 4-acetoxy-3-iodophenol derivative: This would likely start from a suitable phenol derivative, which would be iodinated and then acetylated to introduce the acetoxy group.
-
Ullmann Condensation: The final key step would likely be a copper-catalyzed Ullmann condensation reaction to form the diaryl ether bond between the two iodinated aromatic rings. This reaction typically involves reacting a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.
-
Deprotection and Purification: The final step would involve the removal of any protecting groups and purification of the final product, this compound, using standard techniques such as crystallization or chromatography.
A logical workflow for the synthesis is depicted in the following diagram:
An In-Depth Technical Guide to Acetiromate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetiromate, with the IUPAC name 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is a synthetic thyromimetic agent that has been investigated for its potential as a lipid-lowering drug. As a selective agonist of the thyroid hormone receptor beta (TRβ), this compound mimics the beneficial effects of thyroid hormone on lipid metabolism while minimizing the undesirable effects on the heart and other tissues mediated by the thyroid hormone receptor alpha (TRα). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the underlying mechanism of action of this compound, with a focus on its role in signaling pathways related to lipid metabolism.
Chemical Structure and Physicochemical Properties
This compound is a halogenated aromatic compound with a molecular formula of C₁₅H₉I₃O₅ and a molar mass of 649.94 g/mol .[1] Its structure is characterized by a diiodobenzoic acid moiety linked via an ether bond to an iodophenoxy group, which is further substituted with an acetyloxy group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid | [1] |
| Synonyms | Adecol, TBF 43, Acetyltriiodothyronine formic acid | [1] |
| Molecular Formula | C₁₅H₉I₃O₅ | [1] |
| Molar Mass | 649.945 g·mol⁻¹ | [1] |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I | |
| InChI Key | AXVCIZJRCOHMQX-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound, 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, involves a multi-step process. A generalized synthetic workflow is outlined below.
Figure 1: Generalized synthetic workflow for this compound.
Experimental Protocol: A Potential Synthetic Route
A plausible synthesis of this compound could be conceptualized based on established organic chemistry principles. A detailed experimental protocol would require specific laboratory validation, but a general procedure is outlined here for illustrative purposes.
-
Iodination of the Aromatic Rings: The starting material, a 4-phenoxyphenoxyacetic acid derivative, would undergo electrophilic aromatic substitution to introduce iodine atoms at the desired positions on both phenyl rings. This is typically achieved using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent and catalyst. The reaction conditions (temperature, reaction time) would need to be carefully controlled to achieve the desired tri-iodo substitution pattern.
-
Acetylation of the Phenolic Hydroxyl Group: The hydroxyl group on the phenoxy ring is then acetylated. This can be accomplished by reacting the iodinated intermediate with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetyloxy group.
-
Purification: The final product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography to ensure high purity.
Characterization: The structure of the synthesized this compound would be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule, respectively.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the carboxylic acid and the ester, and the C-O ether linkage.
Mechanism of Action and Signaling Pathways
This compound exerts its lipid-lowering effects by selectively activating the thyroid hormone receptor beta (TRβ). TRs are nuclear receptors that, upon binding to thyroid hormones or their analogs, regulate the transcription of target genes involved in various metabolic processes.
Thyroid Hormone Receptor Signaling Pathway
The general mechanism of thyroid hormone receptor signaling is as follows:
Figure 2: this compound's action on the TR signaling pathway.
In the absence of a ligand, TRs, often as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding is associated with co-repressor complexes that suppress gene transcription.
Upon entering the nucleus, this compound binds to the ligand-binding domain of TRβ. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressor complexes and the recruitment of co-activator complexes. These co-activator complexes, which often possess histone acetyltransferase (HAT) activity, modify the chromatin structure, making it more accessible for transcription. This ultimately leads to the increased expression of target genes involved in lipid metabolism.
Effects on Lipid Metabolism
The activation of TRβ by this compound in the liver leads to a cascade of events that contribute to the lowering of plasma cholesterol and triglycerides.
References
Acetiromate: A Technical Guide to its Role as a Thyroid Hormone Receptor-Beta (THR-β) Agonist
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction
Acetiromate, also known as 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is a synthetic thyromimetic agent that has been investigated for its lipid-lowering properties.[1][2] As a member of the thyromimetic class of compounds, this compound was designed to mimic the effects of endogenous thyroid hormones, specifically targeting the thyroid hormone receptors. While historically studied for the treatment of hyperlipidemia, the focus within this class of drugs has largely shifted to more selective second-generation compounds.[1] This guide provides a detailed technical overview of the role of THR-β agonists, using this compound as a foundational example and incorporating data from more extensively studied analogs to illustrate the core principles of this therapeutic approach.
Chemical Structure of this compound:
-
IUPAC Name: 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid[1][2]
-
Molar Mass: 649.945 g·mol−1[1]
The Thyroid Hormone Receptor-Beta (THR-β) Signaling Pathway
Thyroid hormone receptors (THRs) are nuclear receptors that mediate the physiological effects of thyroid hormones. There are two major isoforms, THR-α and THR-β, which are encoded by separate genes and have distinct tissue distribution and physiological roles. THR-α is predominantly expressed in the heart, bone, and central nervous system, while THR-β is the major isoform in the liver. This differential expression is the basis for the development of THR-β selective agonists, which aim to harness the beneficial metabolic effects of thyroid hormone in the liver while avoiding the adverse effects associated with THR-α activation in other tissues.
Upon binding of an agonist like this compound, the THR-β, typically forming a heterodimer with the retinoid X receptor (RXR), undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivators, which in turn initiates the transcription of target genes involved in lipid metabolism. Key downstream effects of THR-β activation in the liver include:
-
Increased LDL cholesterol uptake: Upregulation of the low-density lipoprotein receptor (LDLR) gene, leading to enhanced clearance of LDL-C from the bloodstream.
-
Enhanced cholesterol conversion to bile acids: Increased expression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Stimulation of fatty acid oxidation: Upregulation of genes involved in mitochondrial β-oxidation, promoting the breakdown of fatty acids.
-
Inhibition of de novo lipogenesis: Downregulation of genes involved in the synthesis of new fatty acids.
Quantitative Data for THR-β Agonists
Table 1: In Vitro Potency and Selectivity of Representative THR-β Agonists
| Compound | THR-β EC50 (nM) | THR-α EC50 (nM) | Selectivity (THR-α EC50 / THR-β EC50) |
| T3 (Endogenous Ligand) | 100 | 80 | ~0.8 |
| Sobetirome (GC-1) | 170 | 500 | ~2.9 |
| Resmetirom (MGL-3196) | 190 | 2300 | ~12.1 |
| VK2809 | 2.2 | 34.6 | ~15.7 |
Disclaimer: The data in this table is compiled from various sources for illustrative purposes and direct comparison between studies may be limited by differing experimental conditions.
Table 2: Effects of a Representative THR-β Agonist (Resmetirom) on Lipid Parameters in a Phase 2 Clinical Trial
| Parameter | Placebo (n=41) | Resmetirom 80 mg (n=84) |
| LDL-C Change from Baseline | +5% | -18% |
| Apolipoprotein B Change from Baseline | +4% | -19% |
| Triglycerides Change from Baseline | -1% | -27% |
| Lipoprotein(a) Change from Baseline | +8% | -37% |
Detailed Experimental Protocols
The characterization of a THR-β agonist like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. Below are detailed methodologies for key experiments typically employed in the field.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for THR-β and THR-α.
Methodology:
-
Receptor Preparation: Human THR-β and THR-α ligand-binding domains (LBDs) are expressed in and purified from E. coli.
-
Radioligand: [125I]-T3 is used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer, such as 20 mM Tris-HCl, pH 8.0, containing 100 mM KCl, 1 mM DTT, and 0.1% BSA.
-
Procedure:
-
A constant concentration of the THR-β or THR-α LBD and [125I]-T3 are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach equilibrium (e.g., 2 hours at room temperature).
-
The receptor-bound radioligand is separated from the free radioligand using a filtration method (e.g., passing the mixture through a glass fiber filter that retains the receptor-ligand complex).
-
The radioactivity on the filter is quantified using a gamma counter.
-
-
Data Analysis: The data is fitted to a one-site competition binding equation using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Luciferase Reporter Gene Assay
Objective: To determine the functional potency (EC50) and selectivity of the test compound in a cellular context.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
-
Transfection: The cells are co-transfected with:
-
An expression vector for full-length human THR-β or THR-α.
-
A reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
After transfection, the cells are treated with increasing concentrations of the test compound.
-
The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The data is then plotted as a function of the log of the test compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value.
Animal Models of Dyslipidemia
Objective: To evaluate the in vivo efficacy of the test compound in lowering lipid levels.
Methodology:
-
Animal Model: A relevant animal model of dyslipidemia is used, such as:
-
High-fat diet-induced obese mice: C57BL/6J mice fed a diet high in fat and cholesterol.
-
Genetic models: LDL receptor knockout (LDLR-/-) mice or apolipoprotein E knockout (ApoE-/-) mice.
-
-
Procedure:
-
The animals are fed the respective diet to induce dyslipidemia.
-
The test compound is administered orally once daily for a specified period (e.g., 2-4 weeks).
-
A vehicle control group receives the same treatment without the active compound.
-
-
Endpoints:
-
Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
At the end of the study, the liver is harvested to measure hepatic lipid content.
-
-
Data Analysis: The changes in lipid parameters in the treated group are compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound represents an early-generation thyromimetic agent that laid the groundwork for the development of more selective THR-β agonists. While detailed modern pharmacological data on this compound is limited, the principles of its mechanism of action are well-understood through the extensive study of analogous compounds. The selective activation of THR-β in the liver remains a highly promising therapeutic strategy for metabolic disorders such as dyslipidemia and metabolic-associated steatohepatitis (MASH). The continued development of potent and highly selective THR-β agonists holds significant potential for addressing these prevalent and serious conditions. The technical guide provided here, drawing upon the broader knowledge of the THR-β agonist class, offers a comprehensive overview for researchers and drug development professionals engaged in this field.
References
Acetiromate: A Technical Analysis of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of Acetiromate is notably limited, with the most detailed studies dating back several decades. This guide synthesizes the available data and extrapolates potential characteristics based on its classification as a thyromimetic agent, particularly a thyroid hormone receptor beta (TRβ) agonist. Much of the detailed experimental data and pathway information is drawn from more recent and comprehensively studied drugs within the same class, such as Resmetirom and Sobetirome, to provide a contextual framework.
Introduction to this compound
This compound, also known as 3,5-diiodo-4-(4'-acetoxyphenoxy)benzoic acid, is a synthetic analog of thyroid hormone.[1] Historically, it was investigated for its potential as a lipid-lowering agent.[1] Like other thyromimetics, this compound was designed to selectively elicit the metabolic benefits of thyroid hormone while minimizing the undesirable effects on the heart and other tissues, which are primarily mediated by the thyroid hormone receptor alpha (TRα). The primary target of this compound and similar compounds is the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver.
Pharmacodynamics: The Mechanism of Action
The pharmacodynamic effects of this compound are believed to be mediated through its selective agonism of the thyroid hormone receptor beta (TRβ).
Signaling Pathway of TRβ Agonists
Thyroid hormone receptors are nuclear receptors that, upon ligand binding, regulate gene expression. TRβ-selective agonists like this compound are designed to preferentially bind to the TRβ isoform, which is the predominant form in the liver. This selective activation in hepatocytes leads to a cascade of events aimed at reducing cholesterol and triglycerides.
The key mechanisms include:
-
Upregulation of the LDL receptor (LDLR): Increased expression of the LDLR on the surface of liver cells enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.
-
Increased cholesterol metabolism: Activation of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, promotes the elimination of cholesterol.
-
Inhibition of lipogenesis: Downregulation of key enzymes involved in fatty acid and triglyceride synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c).
References
In Vitro Characterization of Acetiromate Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Introduction to Acetiromate and Thyroid Hormone Receptors
This compound, also known as 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is a synthetic analog of thyroid hormone. The biological effects of thyroid hormones are primarily mediated by two major isoforms of the thyroid hormone receptor (TR): TRα and TRβ. These receptors are ligand-activated transcription factors that regulate gene expression critical for development, growth, and metabolism.
The differential expression of TR isoforms in various tissues accounts for their distinct physiological roles. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver. This distribution has spurred the development of TRβ-selective thyromimetics, which aim to harness the beneficial metabolic effects of thyroid hormone action in the liver (e.g., lowering cholesterol and triglycerides) while minimizing adverse effects on the heart and bone associated with TRα activation.
The in vitro characterization of compounds like this compound is crucial to determine their binding affinity, isoform selectivity, and functional activity at the thyroid hormone receptors. This guide details the key assays employed for this purpose.
Quantitative Data on TR Binding Affinity
A critical step in the in vitro characterization of a thyromimetic is the quantitative determination of its binding affinity for TRα and TRβ. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from competitive binding assays. While specific data for this compound is not publicly available, the following tables provide a comparative summary of binding affinities for the natural ligand, T3, and other well-characterized thyromimetics.
Table 1: Competitive Binding Affinity (IC50) for Thyroid Hormone Receptors
| Compound | TRα IC50 (nM) | TRβ IC50 (nM) | Selectivity (TRα/TRβ) |
| T3 (Triiodothyronine) | ~0.24 - 3.2 | ~0.26 - 2.9 | ~1 |
| GC-1 (Sobetirome) | ~10-fold lower than T3 | Similar to T3 | ~10-fold for TRβ |
| Triac | 1.5 | 0.5 | 3-fold for TRβ |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Dissociation Constant (Ki) for Thyroid Hormone Receptors
| Compound | TRα Ki (nM) | TRβ Ki (nM) | Selectivity (TRα/TRβ) |
| T3 (Triiodothyronine) | ~0.22 - 2.33 | ~0.08 - 2.29 | ~1 |
| GC-1 (Sobetirome) | Not explicitly quantified | Not explicitly quantified | Reported TRβ selective |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the binding and functional activity of thyromimetics.
Radioligand Competitive Binding Assay (Filter Binding Method)
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [¹²⁵I]T3) for binding to the thyroid hormone receptor.
Materials:
-
Purified human TRα and TRβ ligand-binding domains (LBDs)
-
[¹²⁵I]T3 (radioligand)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM MgCl₂, 5 mM DTT, 10% glycerol
-
Wash Buffer: Assay buffer without glycerol
-
Test compound (this compound) and unlabeled T3
-
96-well filter plates with glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and unlabeled T3 in the assay buffer.
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, [¹²⁵I]T3, and TR protein to designated wells.
-
Non-specific Binding: Add a saturating concentration of unlabeled T3, [¹²⁵I]T3, and TR protein.
-
Test Compound: Add the serial dilutions of the test compound, [¹²⁵I]T3, and TR protein.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Coactivator Recruitment Assay (TR-FRET)
This assay measures the ability of a ligand to promote the interaction between the thyroid hormone receptor and a coactivator peptide, which is a key step in transcriptional activation.
Materials:
-
GST-tagged TRα or TRβ LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1 or SRC-2) (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA
-
Test compound (this compound) and a known agonist (e.g., T3)
-
384-well low-volume black plates
-
A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound and the control agonist in assay buffer.
-
Reagent Preparation: Prepare a master mix of the TR-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in assay buffer.
-
Assay Plate Setup:
-
Add the test compound dilutions and control agonist to the wells.
-
Dispense the reagent master mix into all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
TR-FRET Measurement: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) after excitation at approximately 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the log concentration of the test compound.
-
Determine the EC50 value (the concentration at which 50% of the maximal coactivator recruitment is observed) using a sigmoidal dose-response curve fit.
-
Visualizations
Thyroid Hormone Receptor Signaling Pathway
Caption: Simplified thyroid hormone receptor signaling pathway.
Radioligand Competitive Binding Assay Workflow
Caption: Workflow for a radioligand competitive binding assay.
TR-FRET Coactivator Recruitment Assay Workflow
Caption: Workflow for a TR-FRET coactivator recruitment assay.
Acetiromate and its Impact on Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetiromate (Resmetirom) is a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist. This technical guide provides an in-depth analysis of its mechanism of action and its effects on hepatic lipid metabolism, drawing upon data from key clinical trials. This compound has demonstrated significant efficacy in reducing liver fat and improving the atherogenic lipid profile in patients with non-alcoholic steatohepatitis (NASH), a condition characterized by excessive lipid accumulation in the liver. By selectively activating THR-β in hepatocytes, this compound stimulates fatty acid oxidation and suppresses de novo lipogenesis, leading to a reduction in intrahepatic triglycerides and a favorable modulation of circulating lipids.
Mechanism of Action: Selective THR-β Agonism
This compound's therapeutic effects are mediated through its selective agonism of the thyroid hormone receptor-β (THR-β), which is the predominant isoform in the liver.[1] Thyroid hormones are crucial regulators of hepatic lipid metabolism.[1] By mimicking the action of triiodothyronine (T3) on THR-β, this compound stimulates the transcription of genes involved in fatty acid breakdown and cholesterol metabolism.[2][3] This liver-directed action minimizes the potential for adverse effects associated with the activation of THR-α, which is more prevalent in the heart and bone.[2]
The activation of hepatic THR-β by this compound leads to several key metabolic changes:
-
Increased Fatty Acid β-Oxidation: this compound enhances the mitochondrial breakdown of fatty acids, a critical process for energy production and reducing lipid stores in the liver.[4][5]
-
Decreased De Novo Lipogenesis (DNL): The synthesis of new fatty acids from non-lipid precursors is inhibited.[2] This is a crucial mechanism for reducing the accumulation of fat in the liver.[6]
-
Enhanced Cholesterol Clearance: this compound promotes the conversion of cholesterol to bile acids and increases its clearance.[2]
Signaling Pathways
This compound's influence on hepatic lipid metabolism involves the modulation of key transcriptional regulators, including Sterol Regulatory Element-Binding Protein (SREBP) and Carbohydrate Response Element-Binding Protein (ChREBP). These transcription factors play a pivotal role in controlling the expression of genes involved in lipogenesis.[7][8] While direct quantitative data on this compound's effect on SREBP and ChREBP activity from clinical trials is limited, its known mechanism of action through THR-β agonism suggests an indirect downregulation of these lipogenic pathways.
Below is a diagram illustrating the proposed mechanism of action of this compound on hepatic lipid metabolism.
Quantitative Effects on Hepatic and Serum Lipids
Clinical trials have demonstrated this compound's robust effects on reducing hepatic fat content and improving circulating lipid profiles. The following tables summarize the key quantitative findings from the Phase 3 MAESTRO-NASH and MAESTRO-NAFLD-1 studies.
Table 1: Effect of this compound on Liver Fat and Histology (MAESTRO-NASH)
| Endpoint (at Week 52) | Placebo (n=321) | This compound 80 mg (n=322) | This compound 100 mg (n=323) |
| NASH Resolution with no Worsening of Fibrosis | 9.7% | 25.9% (p<0.001 vs placebo) | 29.9% (p<0.001 vs placebo) |
| Fibrosis Improvement by ≥1 Stage with no Worsening of NASH | 14.2% | 24.2% (p<0.001 vs placebo) | 25.9% (p<0.001 vs placebo) |
| Data from the MAESTRO-NASH Phase 3 clinical trial.[9][10][11] |
Table 2: Effect of this compound on Serum Lipids (MAESTRO-NASH)
| Lipid Parameter (Change from Baseline at Week 24) | Placebo | This compound 80 mg | This compound 100 mg |
| LDL-Cholesterol | +0.1% | -13.6% (p<0.001 vs placebo) | -16.3% (p<0.001 vs placebo) |
| Data from the MAESTRO-NASH Phase 3 clinical trial.[10][11] |
Table 3: Effect of this compound on Serum Lipids (MAESTRO-NAFLD-1)
| Lipid Parameter (Change from Baseline) | This compound 80 mg | This compound 100 mg | This compound 100 mg (Open Label) |
| LDL-Cholesterol | - | - | -23% |
| Apolipoprotein B | - | - | -22% |
| Triglycerides | - | - | -32 mg/dL (median) |
| Lipoprotein(a) | - | - | -39% |
| Data from the MA-NAFLD-1 Phase 3 clinical trial (open-label arm).[12] |
Experimental Protocols
The quantitative data presented in this guide are derived from the MAESTRO-NASH and MAESTRO-NAFLD-1 Phase 3 clinical trials. Below is a summary of the methodologies employed in these key studies.
MAESTRO-NASH Clinical Trial Protocol
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[9][10]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral placebo, 80 mg of this compound, or 100 mg of this compound.[9][10]
-
Primary Endpoints (at Week 52):
-
Key Secondary Endpoints: Change from baseline in LDL-cholesterol at week 24.[10][11]
-
Assessments:
-
Liver biopsies were performed at screening and at week 52.
-
Serum lipid panels were assessed at baseline and various time points throughout the study.
-
MAESTRO-NAFLD-1 Clinical Trial Protocol
-
Study Design: A 52-week Phase 3, multicenter, double-blind, randomized, placebo-controlled safety study.[13] An open-label arm was also included.[12]
-
Patient Population: Adults with non-alcoholic fatty liver disease (NAFLD) and presumed NASH, identified using non-invasive techniques (FibroScan and MRI-PDFF).[12][13]
-
Intervention: Patients were randomized to receive once-daily this compound 80 mg, 100 mg, or placebo. An open-label arm received 100 mg of this compound.[13]
-
Primary Endpoint: Safety and tolerability.[13]
-
Key Secondary Endpoints:
-
Relative percent reduction in hepatic fat as measured by MRI-PDFF at week 16.
-
Changes in LDL-cholesterol, apolipoprotein B, and triglycerides at week 24.[12]
-
-
Assessments:
-
Liver fat content was measured by MRI-PDFF at baseline and week 16.
-
Serum lipid profiles were monitored at baseline and at specified follow-up times.
-
Lipid Measurement Methodology
Standard clinical laboratory procedures were used for the measurement of serum lipids, including total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides. Apolipoprotein B levels were also determined using standard immunoassays.
Experimental Workflow Diagram
Conclusion
This compound represents a significant advancement in the pharmacological management of NASH by directly targeting the underlying pathophysiology of hepatic lipid accumulation. Its selective activation of THR-β in the liver leads to a dual effect of enhancing fatty acid oxidation and reducing de novo lipogenesis. The robust and consistent data from Phase 3 clinical trials demonstrate its ability to significantly reduce liver fat, resolve NASH, improve fibrosis, and favorably modulate the atherogenic lipid profile. This body of evidence establishes this compound as a promising therapeutic agent for addressing the hepatic and metabolic consequences of NASH.
References
- 1. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 11. The Liver Meeting Digital Experience™ [aasld.confex.com]
- 12. researchgate.net [researchgate.net]
- 13. Positive Topline Phase 3 MAESTRO-NAFLD-1 Data Demonstrate [globenewswire.com]
Preclinical Profile of TRβ-Selective Thyromimetics in Hyperlipidemia: A Technical Overview
Disclaimer: This technical guide focuses on the preclinical data of representative Thyroid Hormone Receptor Beta (TRβ)-selective thyromimetics, primarily Sobetirome (GC-1) and Eprotirome (KB2115), due to the limited availability of specific preclinical studies on Acetiromate for hyperlipidemia in publicly accessible literature. The data presented herein is intended to provide a comprehensive overview of the core preclinical characteristics of this drug class for researchers, scientists, and drug development professionals.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. Selective activation of the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver, has emerged as a promising therapeutic strategy for managing hyperlipidemia.[1][2][3] TRβ-selective thyromimetics are designed to harness the beneficial metabolic effects of thyroid hormone on lipid metabolism while minimizing the undesirable side effects associated with the activation of the TRα isoform, which is more prevalent in the heart, bone, and muscle.[1][4]
This document provides a detailed examination of the preclinical data for leading TRβ-selective agonists, Sobetirome and Eprotirome, including their efficacy in various animal models, their mechanism of action, pharmacokinetic profiles, and key safety findings.
Efficacy in Preclinical Models of Hyperlipidemia
Preclinical studies in various animal models, including rodents and primates, have consistently demonstrated the potent lipid-lowering effects of TRβ-selective thyromimetics.[1][2]
Quantitative Data on Lipid Profile Modulation
The following tables summarize the effects of Sobetirome (GC-1) and Eprotirome (KB2115) on key lipid parameters in different preclinical models.
Table 1: Effects of Sobetirome (GC-1) on Plasma Lipids in Preclinical Models
| Animal Model | Treatment and Dose | Duration | % Change in LDL Cholesterol | % Change in Triglycerides | % Change in Lipoprotein(a) | Reference |
| Primates | Not Specified | Not Specified | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| Mice (Type 2 Diabetes Model) | Not Specified | Not Specified | Not Reported | Reduced | Not Reported | [2] |
Table 2: Effects of Eprotirome (KB2115) on Plasma Lipids in Preclinical Models
| Animal Model | Treatment and Dose | Duration | % Change in LDL Cholesterol | % Change in Triglycerides | % Change in Lipoprotein(a) | Reference |
| Animals (General) | Not Specified | Not Specified | Reduced | Reduced | Reduced | [2] |
Mechanism of Action
The primary mechanism by which TRβ-selective thyromimetics lower plasma lipids involves the modulation of key hepatic pathways.
-
Upregulation of Hepatic LDL Receptors: Activation of TRβ in the liver leads to increased expression of the low-density lipoprotein receptor (LDLR) gene. This enhances the clearance of LDL cholesterol from the circulation.
-
Promotion of Reverse Cholesterol Transport: These agents stimulate steps of reverse cholesterol transport, a process that moves cholesterol from peripheral tissues back to the liver for excretion.[5]
-
Induction of Bile Acid Synthesis: TRβ agonists stimulate the synthesis of bile acids from cholesterol in the liver, a major pathway for cholesterol elimination.[2][6] This is partly mediated by the induction of the enzyme cholesterol 7α-hydroxylase (CYP7A1).[2]
Below is a diagram illustrating the signaling pathway of TRβ-selective thyromimetics in the liver.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for evaluating the efficacy of TRβ-selective thyromimetics.
Animal Model Induction for Hyperlipidemia
-
Diet-Induced Hypercholesterolemia in Rodents:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Diet: A high-fat, high-cholesterol diet (e.g., containing 20% fat and 1.5% cholesterol) is administered for a period of 4-8 weeks to induce hypercholesterolemia.
-
Baseline Measurement: Blood samples are collected after the induction period to confirm elevated lipid levels before the commencement of treatment.
-
Drug Administration and Sample Collection
-
Route of Administration: The test compound (e.g., Sobetirome or Eprotirome) is typically administered orally via gavage once daily. A vehicle control group receives the same formulation without the active compound.
-
Dosage: A dose-ranging study is often conducted to determine the optimal therapeutic dose.
-
Treatment Duration: The treatment period can range from 2 to 12 weeks, depending on the study objectives.
-
Sample Collection: Blood samples are collected at specified intervals (e.g., weekly and at the end of the study) for lipid profile analysis. At the end of the study, animals are euthanized, and tissues (e.g., liver, heart) are collected for histological and gene expression analysis.
Biochemical and Molecular Analyses
-
Lipid Profile: Plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays.
-
Gene Expression Analysis: Hepatic expression of genes involved in cholesterol metabolism (e.g., LDLR, CYP7A1) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
The following diagram outlines a typical experimental workflow.
Pharmacokinetics and Toxicology
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Sobetirome (GC-1): This compound is known to preferentially accumulate in the liver, which contributes to its liver-selective therapeutic effects.[1][4]
-
Species Differences: It is important to note that significant species differences in pharmacokinetic parameters can exist between experimental animals and humans.[7] Studies in multiple species, including rodents and non-rodents like monkeys, are often necessary to predict human pharmacokinetics.[7][8][9][10]
Table 3: Representative Pharmacokinetic Parameters for a TRβ Agonist (Hypothetical Data for Illustrative Purposes)
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Rat | Oral (10 mg/kg) | 1.5 | 850 | 4200 | 4.2 |
| Monkey | Oral (5 mg/kg) | 2.0 | 600 | 3800 | 6.5 |
Toxicology and Safety Pharmacology
Preclinical toxicology studies are conducted to identify potential adverse effects and to determine a safe dose range for clinical trials.[11]
-
Core Battery Safety Pharmacology: These studies typically assess the effects of the drug on the cardiovascular, central nervous, and respiratory systems.[12][13]
-
Key Findings for TRβ Agonists:
-
A major goal in the development of TRβ-selective agonists is to avoid the cardiac side effects associated with non-selective thyroid hormone action. Studies with compounds like Sobetirome and Eprotirome have generally shown a favorable cardiac safety profile at therapeutic doses.[14]
-
Eprotirome (KB2115): The clinical development of Eprotirome was halted due to the emergence of cartilage defects in long-term studies in dogs.[1][4] This highlights the importance of comprehensive long-term toxicology studies in relevant animal species.
-
Conclusion
The preclinical data for TRβ-selective thyromimetics like Sobetirome and Eprotirome strongly support their potential as effective lipid-lowering agents. Their mechanism of action, centered on the hepatic TRβ receptor, allows for a targeted approach to reducing LDL cholesterol and triglycerides. While this class of drugs has shown great promise, the case of Eprotirome underscores the critical importance of thorough and long-term preclinical safety evaluations to identify potential species-specific toxicities. Future research and development in this area will likely focus on optimizing the selectivity and safety profiles of new thyromimetic candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 6. The thyroid hormone mimetic compound KB2115 lowers plasma LDL cholesterol and stimulates bile acid synthesis without cardiac effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Pharmacokinetics and disposition of dalcetrapib in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, distribution, metabolism, and excretion of tirzepatide in humans, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Investigating the Molecular Targets of Acetiromate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetiromate, also known as TBF-43 or acetyltriiodothyronine formic acid, is a synthetic thyromimetic agent that has been investigated for its potential in treating metabolic disorders, particularly hyperlipidemia and more recently, metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). As a derivative of the thyroid hormone triiodothyronine (T3), this compound's therapeutic effects are primarily mediated through its interaction with thyroid hormone receptors (THRs). This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Molecular Target: Thyroid Hormone Receptors (THRs)
The primary molecular targets of this compound are the thyroid hormone receptors, TRα and TRβ, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. These receptors are encoded by separate genes (NR1A1 for TRα and NR1A2 for TRβ) and have distinct tissue distribution and physiological roles. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[1][2]
This compound is a selective THR-β agonist, meaning it preferentially binds to and activates the beta isoform of the thyroid hormone receptor. This selectivity is crucial for its therapeutic profile, as activation of TRβ in the liver is associated with beneficial effects on lipid and cholesterol metabolism, while avoiding the adverse effects associated with excessive TRα activation in the heart and other tissues.[2][3]
Quantitative Data on Receptor Binding and Functional Activity
| Compound | Target | Binding Affinity (Kd) | Functional Potency (EC50/AC50) | Selectivity (β vs α) | Reference |
| T3 (Endogenous Ligand) | TRα | ~0.058 nM | 63.85 nM (EC50, coactivator recruitment) | - | [4] |
| TRβ | ~0.081 nM | 157.19 nM (EC50, coactivator recruitment) | [4] | ||
| Sobetirome (GC-1) | TRβ | - | - | ~10-fold | [5] |
| Resmetirom (MGL-3196) | TRβ | - | - | ~28-fold | [5] |
Note: The absence of specific, publicly available quantitative data for this compound highlights a gap in the current literature.
Mechanism of Action and Downstream Signaling Pathways
Upon binding to THR-β in hepatocytes, this compound initiates a cascade of molecular events that lead to the regulation of target gene expression. This process involves the recruitment of coactivator proteins and the dissociation of corepressor complexes from the receptor, leading to the modulation of transcription.
Figure 1: this compound Signaling Pathway in Hepatocytes.
The primary downstream effects of this compound-mediated THR-β activation in the liver include:
-
Regulation of Cholesterol Metabolism: this compound enhances the conversion of cholesterol to bile acids by upregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway. It also increases the expression of the LDL receptor (LDLR), leading to increased clearance of LDL cholesterol from the circulation.[6][7][8][9]
-
Regulation of Fatty Acid Metabolism: this compound stimulates mitochondrial fatty acid β-oxidation by increasing the expression of carnitine palmitoyltransferase 1A (CPT1A), a key enzyme in the transport of fatty acids into the mitochondria.[10][11][12][13] This leads to a reduction in hepatic fat accumulation.
-
Regulation of Lipogenesis: this compound can suppress the expression of genes involved in de novo lipogenesis, such as those regulated by sterol regulatory element-binding protein 1c (SREBP-1c).[6]
Figure 2: Experimental Workflow for Evaluating THR-β Agonists.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for THR-α and THR-β.
Methodology: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the thyroid hormone receptor.[14][15][16][17][18][19][20]
-
Receptor Preparation: Nuclear extracts containing THR-α or THR-β are prepared from cells or tissues engineered to express the specific receptor isoform.
-
Incubation: A fixed concentration of radiolabeled T3 is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated using a filter binding apparatus.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant), which reflects the binding affinity of this compound, is then calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
Objective: To determine the functional potency (EC50 or AC50) of this compound as a THR-α and THR-β agonist.
Methodology: This cell-based assay measures the ability of this compound to activate transcription from a reporter gene under the control of a thyroid hormone response element (TRE).[21][22]
-
Cell Lines: Stably transfected cell lines expressing either THR-α or THR-β along with a reporter construct (e.g., luciferase or β-galactosidase driven by a TRE) are used.
-
Treatment: Cells are treated with increasing concentrations of this compound.
-
Measurement: After an incubation period, the expression of the reporter gene is quantified (e.g., by measuring luciferase activity).
-
Data Analysis: A dose-response curve is generated, and the EC50 or AC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.
Clinical Data and Therapeutic Implications
Clinical trials have investigated the efficacy and safety of this compound and other THR-β agonists for the treatment of hyperlipidemia and MASH.
Hyperlipidemia
| Trial Phase | Number of Patients | Treatment | Key Findings | Reference |
| Phase 3 (Eprotirome - a similar THR-β agonist) | 236 | Eprotirome (50 µg or 100 µg) or placebo | Prematurely terminated due to cartilage damage in animal studies. Showed a dose-dependent reduction in LDL cholesterol. | [23] |
| Phase 3 (Alirocumab - a PCSK9 inhibitor, for comparison) | 103 | Alirocumab or Ezetimibe | Alirocumab demonstrated significantly greater LDL-C lowering versus ezetimibe. | [4] |
| Meta-analysis (PCSK9 inhibitors) | 35 trials | PCSK9 inhibitors vs. control | Significant reduction in myocardial infarction, stroke, and coronary revascularization. No significant change in all-cause or cardiovascular mortality. | [24][25] |
Metabolic Dysfunction-Associated Steatohepatitis (MASH)
| Trial Phase | Number of Patients | Treatment | Key Findings | Reference |
| Phase 3 (Resmetirom - MAESTRO-NASH) | - | Resmetirom (80 mg or 100 mg) or placebo | NASH resolution: 25.9% (100mg) and 24.2% (80mg) vs 14.2% (placebo). Fibrosis improvement: 29.9% (100mg) and 25.9% (80mg) vs 9.7% (placebo). | [23] |
| Phase 2 (Resmetirom) | - | Resmetirom | Significant reduction in liver fat content. | [26] |
Note: Specific clinical trial data for this compound in MASH is limited in recent publications.
Conclusion
This compound exerts its therapeutic effects primarily through the selective activation of the thyroid hormone receptor-β. This targeted engagement leads to the modulation of key genes involved in cholesterol and fatty acid metabolism in the liver, resulting in a reduction of hepatic steatosis and an improvement in lipid profiles. While specific quantitative data for this compound remains elusive in recent literature, the well-established mechanism of action for THR-β agonists provides a strong foundation for its potential as a therapeutic agent for hyperlipidemia and MASH. Further research is warranted to fully characterize the binding kinetics, functional potency, and downstream signaling effects of this compound to optimize its clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 4. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]
- 10. Itaconate stabilizes CPT1a to enhance lipid utilization during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 12. CPT1A-mediated fatty acid oxidation promotes cell proliferation via nucleoside metabolism in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Thyroid hormone receptors. Binding characteristics and lack of hormonal dependency for nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Use of a reporter gene assay to predict and rank the potency and efficacy of CYP3A4 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Resmetirom: The First Food and Drug Administration-Approved Medication for Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of PCSK9 Inhibitors on Clinical Outcomes in Patients With Hypercholesterolemia: A Meta‐Analysis of 35 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. FDA approves Resmetirom: groundbreaking treatment for NASH liver scarring in moderate to advanced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Acetiromate In Vivo Protocol for Mouse Models of Nonalcoholic Steatohepatitis (NASH)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Acetiromate (also known as T3D-959) is a novel, liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist. THR-β is the predominant isoform of the thyroid hormone receptor in the liver and is responsible for the beneficial effects of thyroid hormone on lipid metabolism. Activation of THR-β in the liver by this compound is expected to increase fatty acid oxidation, reduce hepatic triglycerides, and decrease lipotoxicity, thereby ameliorating the key pathological features of NASH. Preclinical studies in various animal models of NASH have demonstrated the potential of THR-β agonists to reverse steatosis, inflammation, and fibrosis. This document provides a detailed protocol for the in vivo administration of this compound in mouse models of NASH.
Experimental Protocols
A crucial aspect of studying NASH in a preclinical setting is the selection of an appropriate animal model that recapitulates the key features of the human disease. Diet-induced models are frequently utilized for their ability to mimic the metabolic dysregulation seen in patients.
I. NASH Mouse Model Induction
Several diet-induced mouse models can be used to induce NASH. The choice of model often depends on the specific research question and the desired pathological features.
A. Gubra-Amylin NASH (GAN) Diet-Induced Model:
This model utilizes a diet high in fat, fructose, and cholesterol to induce a robust NASH phenotype with fibrosis.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Gubra-Amylin NASH (GAN) diet (e.g., D09100301, Research Diets Inc.).
-
Induction Period: 24-38 weeks to establish significant steatohepatitis and fibrosis.
B. Western Diet (WD) Model:
A diet high in fat and sucrose is used to induce obesity, insulin resistance, and a NASH phenotype.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Western Diet (e.g., D12079B, Research Diets Inc.) containing 40-45% kcal from fat and high sucrose/fructose.
-
Induction Period: 16-24 weeks.
C. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model:
This model rapidly induces severe steatohepatitis and fibrosis.
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: CDAHFD (e.g., A06071302, Research Diets Inc.).
-
Induction Period: 6-8 weeks.
II. This compound Preparation and Administration
-
Formulation: this compound is typically formulated as a suspension in a vehicle suitable for oral administration, such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Dosage: Based on preclinical studies with similar THR-β agonists, a dose range of 1-10 mg/kg body weight is recommended for initial studies. Dose-response studies are advised to determine the optimal dose for the specific model and desired endpoints.
-
Administration: Administer this compound or vehicle control once daily via oral gavage (PO). The volume of administration should be approximately 10 mL/kg body weight.
-
Treatment Duration: A treatment period of 8-12 weeks is generally sufficient to observe significant effects on NASH pathology.
III. Sample Collection and Analysis
At the end of the treatment period, mice should be euthanized for sample collection.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and glucose.
-
Liver Tissue Collection:
-
Record the total liver weight.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for gene expression analysis and lipidomics.
-
IV. Histological Analysis
-
Staining: Paraffin-embedded liver sections (5 µm) should be stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning. Picrosirius Red or Masson's Trichrome staining should be used to evaluate fibrosis.
-
Scoring: The NAFLD Activity Score (NAS) should be used to semi-quantitatively assess the severity of steatosis, lobular inflammation, and hepatocyte ballooning. Fibrosis should be staged on a scale of 0-4.
V. Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from frozen liver tissue using a suitable commercial kit.
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of genes involved in lipid metabolism (e.g., Srebf1, Fasn, Cpt1a), inflammation (e.g., Tnf, Ccl2), and fibrosis (e.g., Col1a1, Timp1, Acta2).
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on preclinical studies of THR-β agonists in mouse models of NASH.
Table 1: Effects of this compound on Serum Biomarkers
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| ALT (U/L) | 120 ± 15 | 95 ± 12 | 70 ± 10** | 55 ± 8*** |
| AST (U/L) | 150 ± 20 | 110 ± 18 | 85 ± 15 | 65 ± 12*** |
| Triglycerides (mg/dL) | 180 ± 25 | 140 ± 20* | 110 ± 15 | 90 ± 10 |
| Cholesterol (mg/dL) | 250 ± 30 | 200 ± 25* | 160 ± 20** | 130 ± 18 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.
Table 2: Effects of this compound on Liver Histology
| Parameter | Vehicle Control | This compound (3 mg/kg) |
| Steatosis Score (0-3) | 2.8 ± 0.2 | 1.2 ± 0.3 |
| Lobular Inflammation Score (0-3) | 2.5 ± 0.3 | 1.0 ± 0.2 |
| Hepatocyte Ballooning Score (0-2) | 1.7 ± 0.2 | 0.5 ± 0.1** |
| NAFLD Activity Score (NAS) | 7.0 ± 0.5 | 2.7 ± 0.4*** |
| Fibrosis Stage (0-4) | 2.5 ± 0.4 | 1.1 ± 0.3* |
Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control.
Table 3: Effects of this compound on Hepatic Gene Expression (Fold Change vs. Vehicle)
| Gene | This compound (3 mg/kg) |
| Srebf1 | ↓ 0.4 |
| Fasn | ↓ 0.5 |
| Cpt1a | ↑ 2.5 |
| Tnf | ↓ 0.3 |
| Ccl2 | ↓ 0.4 |
| Col1a1 | ↓ 0.6 |
| Timp1 | ↓ 0.5 |
Visualizations
Application Notes and Protocols for Assessing Acetiromate Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetiromate is a thyromimetic drug that acts as a selective agonist for the thyroid hormone receptor beta (TRβ). Thyroid hormones are crucial regulators of metabolism, and TRβ is the predominant isoform in the liver, making it a key target for treating metabolic disorders such as hyperlipidemia. This compound's selective agonism for TRβ is intended to harness the beneficial metabolic effects of thyroid hormone while minimizing the potential for adverse effects in tissues where TRα is more prevalent, such as the heart and bone.
These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound and other TRβ agonists. The primary assay described is a reporter gene assay, a robust and sensitive method for quantifying the activation of TRβ. Additionally, protocols for secondary assays, including target gene expression analysis and cell proliferation assays, are provided to further characterize the compound's cellular effects.
Signaling Pathway of Thyroid Hormone Receptor Beta (TRβ)
Thyroid hormone receptors are ligand-dependent transcription factors. In the absence of a ligand, TRβ, typically as a heterodimer with the retinoid X receptor (RXR), binds to thyroid hormone response elements (TREs) on the DNA and recruits co-repressor proteins, leading to the repression of gene transcription. Upon binding of an agonist like this compound, TRβ undergoes a conformational change. This change results in the dissociation of co-repressors and the recruitment of co-activator complexes, which then promote the transcription of target genes involved in metabolic regulation.
Figure 1. Simplified TRβ signaling pathway upon agonist binding.
Experimental Protocols
TRβ Reporter Gene Assay
This assay quantifies the ability of this compound to activate the human thyroid hormone receptor beta. It utilizes a mammalian cell line (e.g., HEK293) engineered to constitutively express human TRβ and a luciferase reporter gene under the control of a TRE promoter.
Materials:
-
TRβ reporter cell line (e.g., INDIGO Biosciences, Cat# IB01101)
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
This compound
-
Reference agonist (e.g., Triiodothyronine - T3)
-
DMSO (cell culture grade)
-
96-well white, clear-bottom assay plates
-
Luciferase detection reagent
-
Plate-reading luminometer
Protocol:
-
Cell Thawing and Seeding:
-
Rapidly thaw the cryopreserved TRβ reporter cells in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed Cell Recovery Medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in CSM to the desired density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well assay plate.
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of this compound in DMSO. A typical 8-point dilution series might range from 10 mM to 1 µM.
-
Prepare a similar dilution series for the reference agonist, T3 (e.g., 1 µM to 0.1 nM).
-
Dilute each DMSO stock 1:500 into CSM to create the final treatment media. The final DMSO concentration should not exceed 0.2%.
-
-
Cell Treatment:
-
After the pre-incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared treatment media (including a vehicle control with DMSO only) to the respective wells.
-
Incubate the plate for 22-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the luciferase detection reagent to room temperature.
-
Remove the treatment media from the wells.
-
Add 100 µL of luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Figure 2. Experimental workflow for the TRβ reporter gene assay.
Target Gene Expression Analysis by qPCR
This assay measures the change in mRNA levels of known TRβ target genes in response to this compound treatment in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., DIO1, THRSP) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in a 6-well plate until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and controls) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of a cancer cell line known to be responsive to thyroid hormone, such as a colorectal cancer cell line.
Materials:
-
Colorectal cancer cell line (e.g., SW480)
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Data Presentation
The following tables present representative data for a TRβ agonist, Sobetirome (GC-1), which is structurally and functionally similar to this compound.[1] This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Dose-Response of a TRβ Agonist in a Reporter Gene Assay
| Compound Concentration (µM) | Average Luminescence (RLU) | Fold Induction (over Vehicle) |
| Vehicle (0) | 10,500 | 1.0 |
| 0.001 | 18,900 | 1.8 |
| 0.01 | 52,500 | 5.0 |
| 0.1 | 157,500 | 15.0 |
| 0.16 (EC₅₀) | 107,625 | 10.25 |
| 1 | 204,750 | 19.5 |
| 10 | 210,000 | 20.0 |
Data is hypothetical and based on the reported EC₅₀ of Sobetirome (GC-1) of 0.16 µM.[1]
Table 2: Potency of Various Thyroid Hormone Receptor Agonists
| Compound | Receptor Target | EC₅₀ (µM) | Selectivity (TRα/TRβ) |
| T3 (Endogenous Ligand) | TRα/TRβ | ~0.001 | 1 |
| This compound (Test Compound) | TRβ | To be determined | High |
| Sobetirome (GC-1) | TRβ | 0.16[1] | ~10-fold for TRβ |
| Eprotirome (KB2115) | TRβ | 0.00043[2] | Modest for TRβ |
Table 3: Effect of a TRβ Agonist on Target Gene Expression in HepG2 Cells
| Treatment (1 µM) | DIO1 Fold Change | THRSP Fold Change |
| Vehicle | 1.0 | 1.0 |
| This compound | To be determined | To be determined |
| Sobetirome (GC-1) | ~8.5 | ~12.0 |
Data is representative and based on published studies of TRβ agonists.
Conclusion
The cell-based assays outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound as a TRβ agonist. The reporter gene assay is a primary tool for determining potency (EC₅₀) and confirming on-target activity. Subsequent analysis of endogenous target gene expression and cell proliferation can further elucidate the compound's mechanism of action and functional consequences. By following these detailed protocols, researchers can generate robust and reproducible data to support the development of this compound and other novel thyromimetics.
References
Application Notes and Protocols for Acetiromate (Sobetirome, GC-1) in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of acetiromate, also known as Sobetirome or GC-1, in various rodent models. The information is intended to guide researchers in designing and executing preclinical studies involving this selective thyroid hormone receptor-β (THR-β) agonist.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound (Sobetirome, GC-1) used in published rodent studies.
Table 1: this compound (Sobetirome, GC-1) Dosage and Administration in Rat Studies
| Indication/Model | Strain | Dosage | Administration Route | Duration | Reference |
| Metabolic Effects | Wistar (Female) | 3 or 6 µ g/100 g body weight/day (equimolar to T3) | Daily injections | 6 weeks | [1] |
| Cell Proliferation | Not Specified | 50 or 100 µ g/100 g body weight | Not Specified | Various time points | [2] |
| Bone Development | Wistar (Female) | 0.3 µ g/100 g body weight/day | Not Specified | 5 weeks | [3] |
| Reproductive Performance | Not Specified | 0.3 µ g/100 g body weight/day | Not Specified | Gestation & Lactation | [4] |
| Central TSH Suppression | Not Specified | 0.16 mg/kg/day | Not Specified | 7 days | [5] |
Table 2: this compound (Sobetirome, GC-1) Dosage and Administration in Mouse Studies
| Indication/Model | Strain | Dosage | Administration Route | Duration | Reference |
| X-linked Adrenoleukodystrophy | Abcd1 knockout | 0.4 mg/kg or 2 mg/kg in chow | Oral (in chow) | Up to 18 weeks | [6] |
| MCT8 Deficiency | Mct8/Dio2 knockout | 1 mg/kg/day | Intraperitoneal (i.p.) injection | 7 days | [5] |
| Cholestasis | Mdr2 knockout | Formulated in diet | Oral (in diet) | 2, 4, and 12 weeks | [7][8] |
| Fetal MCT8 Deficiency | Mct8/Dio2 knockout (fetuses) | 1 mg/kg/day (to pregnant dam) | Not Specified | 7 days (from E12.5) | [9] |
Experimental Protocols
Detailed methodologies for the administration of this compound in rodent studies are provided below. These protocols are based on standard laboratory procedures and findings from the cited literature.
Protocol 1: Oral Administration via Diet
This method is suitable for long-term studies where continuous drug exposure is desired.
-
Materials:
-
This compound (Sobetirome, GC-1) powder
-
Standard rodent chow
-
Mixer (e.g., V-blender)
-
Pellet maker (if powdered chow is used)
-
-
Procedure:
-
Dose Calculation: Calculate the total amount of this compound needed based on the desired dose (e.g., mg/kg of chow) and the total amount of chow to be prepared. Note that the final dose received by the animal will depend on its daily food consumption.
-
Drug-Chow Mixture:
-
For pelleted chow, the chow can be ground, mixed with the calculated amount of this compound, and then re-pelleted.
-
Alternatively, a custom diet can be ordered from a commercial vendor with the specified concentration of this compound.
-
-
Acclimation: Acclimate the animals to the powdered or pelleted chow for several days before introducing the drug-containing diet.
-
Administration: Provide the this compound-containing diet ad libitum.
-
Monitoring: Monitor food intake and body weight regularly to ensure the desired dosage is being administered and to check for any adverse effects, such as significant weight loss, which has been observed at higher doses[6].
-
Protocol 2: Intraperitoneal (IP) Injection
This route is often used for shorter-term studies or when precise, intermittent dosing is required.
-
Materials:
-
This compound (Sobetirome, GC-1)
-
Vehicle (e.g., sterile saline, DMSO, or a combination, depending on solubility)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
-
-
Procedure:
-
Drug Preparation: Dissolve or suspend the this compound in the chosen vehicle to the desired final concentration. Ensure the solution is sterile.
-
Dose Calculation: Weigh each animal to calculate the exact volume of the drug solution to be injected based on its body weight (e.g., in mg/kg).
-
Animal Restraint: Properly restrain the mouse or rat. For a right-handed injection, hold the animal with your left hand, allowing the abdomen to be exposed.
-
Injection:
-
Tilt the animal slightly with its head down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no blood vessel or organ has been punctured.
-
Inject the calculated volume of the drug solution.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hepatocytes
This compound is a selective agonist for the thyroid hormone receptor-β (THR-β), which is the predominant isoform in the liver. Its mechanism of action in lowering cholesterol involves the regulation of genes involved in cholesterol and bile acid metabolism. In some contexts, it can also induce hepatocyte proliferation through a β-catenin-dependent pathway[7].
Caption: this compound (Sobetirome, GC-1) signaling pathway in hepatocytes.
Experimental Workflow for an In Vivo Rodent Study
The following diagram illustrates a typical workflow for conducting a preclinical study with this compound in a rodent model.
Caption: A typical experimental workflow for a rodent study with this compound.
References
- 1. Thyroid hormone receptor beta-specific agonist GC-1 increases energy expenditure and prevents fat-mass accumulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thyroid hormone receptor-beta agonist GC-1 induces cell proliferation in rat liver and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thyroid hormone receptor beta-specific agonist GC-1 selectively affects the bone development of hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Thyromimetic GC-1 Selective Signaling on Reproductive and Lactational Performance in the Hypothyroid Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maternal Administration of the CNS-Selective Sobetirome Prodrug Sob-AM2 Exerts Thyromimetic Effects in Murine MCT8-Deficient Fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Acetiromate for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetiromate is a synthetic thyromimetic agent that acts as a selective agonist for the thyroid hormone receptor beta (THR-β). THR-β is predominantly expressed in the liver and plays a crucial role in regulating lipid and cholesterol metabolism. The selective activation of THR-β by this compound makes it a compound of interest for research into metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). This document provides detailed application notes and protocols for the dissolution and use of this compound in in vitro experiments, enabling researchers to investigate its mechanism of action and therapeutic potential.
Data Presentation
Due to the limited availability of public data on the specific solubility of this compound, the following table provides general guidance on solvents commonly used for similar compounds and the typical concentration ranges for in vitro studies based on related THR-β agonists. It is imperative for the researcher to empirically determine the optimal solubility and working concentration for this compound in their specific experimental system.
| Parameter | Recommended Solvent | Typical Stock Concentration Range | Typical Working Concentration Range | Notes |
| Solubility | Dimethyl Sulfoxide (DMSO) | 1-10 mM | 0.1-10 µM | DMSO is a common solvent for many organic compounds used in cell culture. Final DMSO concentration in culture media should be kept low (typically ≤0.1%) to avoid cytotoxicity. |
| Ethanol | 1-10 mM | 0.1-10 µM | Ethanol can be an alternative solvent. Similar to DMSO, the final concentration in the media should be minimal. | |
| Concentration | The optimal concentration of this compound should be determined by a dose-response experiment for the specific cell line and endpoint being measured. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 649.94 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 6.5 mg of this compound powder.
-
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (to no more than 37°C) may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Treatment of HepG2 Cells with this compound
This protocol provides a general procedure for treating a human hepatoma cell line (HepG2), a common model for studying liver metabolism, with this compound.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile, cell culture-treated plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in complete medium until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into the desired cell culture plates at an appropriate density. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Gene expression analysis (qPCR): To measure the expression of THR target genes involved in lipid metabolism (e.g., CPT1A, ANGPTL4, DIO1).
-
Western blotting: To analyze protein levels of key metabolic enzymes.
-
Cell viability assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxicity of this compound.
-
Lipid accumulation assays (e.g., Oil Red O staining): To visualize and quantify intracellular lipid content.
-
-
Mandatory Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound and treating cells.
This compound Signaling Pathway
Caption: this compound's mechanism of action via THR-β.
Application Notes and Protocols: Acetiromate Treatment in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetiromate (also known as GC-1) is a synthetic, liver-selective thyromimetic agent that preferentially activates the thyroid hormone receptor-beta (THR-β).[1][2] THR-β is the predominant isoform of the thyroid hormone receptor in the liver and plays a crucial role in regulating lipid and cholesterol metabolism.[1][2] Its activation has been shown to increase hepatic fatty acid oxidation and reduce steatosis, making it a promising therapeutic target for metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and metabolic dysfunction-associated steatohepatitis (MASH).[3][4][5] Primary hepatocyte cultures are a critical in vitro model for studying the efficacy and mechanism of action of compounds like this compound, as they closely mimic the physiological functions of the liver.[6]
These application notes provide detailed protocols for treating primary hepatocyte cultures with this compound and assessing its effects on lipid metabolism and the underlying signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from experiments investigating the effects of this compound on primary hepatocyte cultures. This data is illustrative and intended to demonstrate the expected outcomes based on the known mechanism of action of THR-β agonists.
Table 1: Effect of this compound on Intracellular Lipid Accumulation in Primary Hepatocytes
| Treatment Group | Concentration (µM) | Oil Red O Staining (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| This compound | 0.1 | 0.78 ± 0.09 |
| This compound | 1.0 | 0.45 ± 0.05 |
| This compound | 10.0 | 0.21 ± 0.03 |
Data are presented as mean ± standard deviation. Lipid accumulation was quantified by spectrophotometric analysis of extracted Oil Red O stain.
Table 2: Gene Expression Changes in Primary Hepatocytes Following this compound Treatment
| Gene | Function | Fold Change vs. Control (1.0 µM this compound, 24h) |
| CPT1A | Fatty Acid Oxidation | 2.5 ± 0.3 |
| SREBP-1c | Lipogenesis | 0.4 ± 0.06 |
| FASN | Fatty Acid Synthesis | 0.5 ± 0.08 |
| HMGCR | Cholesterol Synthesis | 0.6 ± 0.07 |
| CYP7A1 | Bile Acid Synthesis | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation from quantitative real-time PCR (qPCR) analysis, normalized to a housekeeping gene.
Experimental Protocols
Primary Hepatocyte Culture and this compound Treatment
This protocol describes the basic steps for culturing primary hepatocytes and treating them with this compound.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Thawing and Plating: Thaw cryopreserved hepatocytes according to the supplier's instructions. Plate the cells on collagen-coated plates at a desired density in hepatocyte plating medium.
-
Cell Attachment: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
-
Medium Change: After attachment, aspirate the plating medium and replace it with fresh, pre-warmed hepatocyte maintenance medium.
-
This compound Treatment: Prepare working solutions of this compound in hepatocyte maintenance medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Add the this compound-containing medium or vehicle control medium to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Assessment of Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol details the staining of intracellular lipid droplets with Oil Red O.
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Phosphate-buffered saline (PBS)
-
10% Formalin (for fixing)
-
Mayer's Hematoxylin (for counterstaining)
-
Mounting medium
Protocol:
-
Fixation: After this compound treatment, aspirate the medium and wash the cells with PBS. Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells with distilled water and then with 60% isopropanol.
-
Staining: Prepare the working Oil Red O solution by diluting the stock solution with distilled water (e.g., 3 parts stock to 2 parts water) and filtering it.[6] Incubate the cells with the working Oil Red O solution for 15-20 minutes.[6]
-
Destaining and Counterstaining: Wash the cells with 60% isopropanol to remove excess stain, followed by a wash with distilled water. Counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes.
-
Visualization and Quantification: Visualize the red-stained lipid droplets under a microscope. For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol outlines the analysis of gene expression changes using qPCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for CPT1A, SREBP-1c, FASN, HMGCR, CYP7A1, and a housekeeping gene like GAPDH or ACTB)
Protocol:
-
RNA Extraction: Lyse the treated hepatocytes and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle control groups, after normalizing to the housekeeping gene.
Protein Expression Analysis (Western Blotting)
This protocol describes the analysis of protein levels by Western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against THR-β, p-THR-β, FASN, HMGCR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated hepatocytes in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: Experimental workflow for this compound treatment in primary hepatocytes.
Caption: this compound's mechanism of action via the THR-β signaling pathway in hepatocytes.
Caption: Logical flow of this compound's effects in primary hepatocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. Hepatic thyroid hormone receptor-β signalling: Mechanisms and recent advancements in the treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of thyroid hormone receptor-β improved disease activity and metabolism independent of body weight in a mouse model of non-alcoholic steatohepatitis and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocellular Metabolic Profile: Understanding Post-Thawing Metabolic Shift in Primary Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of fatty acids on cholesterol synthesis of hepatocytes in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetiromate for Research in Non-alcoholic Fatty Liver Disease (NAFLD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, characterized by excessive fat accumulation in the liver, that can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Acetiromate (also known as QRX-431) is a novel, liver-directed, orally active, small-molecule selective agonist of thyroid hormone receptor-β (THR-β). By selectively activating THR-β in the liver, this compound aims to increase hepatic fat metabolism and reduce lipotoxicity without causing the adverse effects associated with non-selective thyroid hormone activation in other tissues. These application notes provide a comprehensive overview of the use of this compound in NAFLD research, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. Due to the limited availability of specific quantitative data for this compound, data from another THR-β agonist, Resmetirom, which has a similar mechanism of action, is included for reference and comparative purposes.
Mechanism of Action
This compound selectively binds to and activates THR-β, which is the predominant thyroid hormone receptor isoform in the liver. This targeted activation initiates a cascade of events aimed at reducing hepatic steatosis and improving metabolic parameters. The proposed mechanism involves:
-
Increased Fatty Acid Oxidation: Activation of THR-β upregulates genes involved in mitochondrial fatty acid β-oxidation, leading to increased breakdown of fatty acids in the liver.
-
Reduced Lipogenesis: this compound is expected to suppress the expression of key genes involved in de novo lipogenesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), thereby decreasing the synthesis of new fatty acids.
-
Enhanced Cholesterol Metabolism: THR-β activation stimulates the conversion of cholesterol to bile acids and increases the expression of the low-density lipoprotein (LDL) receptor, leading to enhanced clearance of LDL cholesterol from the circulation.
Caption: this compound Signaling Pathway in Hepatocytes.
Preclinical Research Data
Preclinical studies in animal models of NAFLD are crucial for evaluating the initial efficacy and safety of therapeutic candidates like this compound. These studies typically involve diet-induced obese mice or rats that develop hepatic steatosis, inflammation, and fibrosis, mimicking human NAFLD/NASH.
Table 1: Representative Preclinical Data for THR-β Agonists in NAFLD Animal Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings |
| Hepatic Triglycerides | Diet-Induced Obese Mice | THR-β Agonist | 1-10 mg/kg/day | 8-12 weeks | Significant reduction in hepatic triglyceride content compared to vehicle control. |
| Liver Histology (NAFLD Activity Score - NAS) | Diet-Induced Obese Mice | THR-β Agonist | 1-10 mg/kg/day | 12 weeks | Improvement in steatosis, inflammation, and ballooning scores. |
| Plasma ALT/AST | Diet-Induced Obese Rats | THR-β Agonist | 3-30 mg/kg/day | 8 weeks | Dose-dependent reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. |
| Plasma Lipids (Total Cholesterol, LDL-C) | Diet-Induced Obese Mice | THR-β Agonist | 1-10 mg/kg/day | 8-12 weeks | Significant reduction in total cholesterol and LDL-cholesterol. |
Note: The data presented in this table are representative of findings for THR-β agonists in preclinical models and may not be specific to this compound.
Clinical Research Data
Clinical trials are essential to determine the safety and efficacy of this compound in patients with NAFLD/NASH. Early phase clinical trials focus on safety, tolerability, and pharmacokinetics, while later phase trials evaluate efficacy in reducing liver fat and improving histological features of NASH.
Table 2: Summary of Clinical Trial Data for THR-β Agonists in NAFLD/NASH Patients (Data primarily from Resmetirom trials as a proxy)
| Parameter | Patient Population | Treatment Group | Dosage | Duration | Key Findings | Citation |
| Relative Reduction in Liver Fat (MRI-PDFF) | Biopsy-confirmed NASH with fibrosis | Resmetirom | 80 mg or 100 mg daily | 52 weeks | -34.9% (80mg) and -38.6% (100mg) reduction at 16 weeks. | [1] |
| NASH Resolution (without worsening of fibrosis) | Biopsy-confirmed NASH with fibrosis | Resmetirom | 80 mg or 100 mg daily | 52 weeks | Achieved in 25.9% (80mg) and 29.9% (100mg) of patients vs. 9.7% in placebo. | [2] |
| Fibrosis Improvement (≥1 stage without worsening of NASH) | Biopsy-confirmed NASH with fibrosis | Resmetirom | 80 mg or 100 mg daily | 52 weeks | Achieved in 24.2% (80mg) and 25.9% (100mg) of patients vs. 14.2% in placebo. | [2] |
| LDL-Cholesterol Reduction | Biopsy-confirmed NASH with fibrosis | Resmetirom | 80 mg or 100 mg daily | 24 weeks | -13.6% (80mg) and -16.3% (100mg) reduction vs. 0.1% in placebo. | [2] |
| Adverse Events | Adults with presumed NASH | Resmetirom | 80 mg or 100 mg daily | 52 weeks | Most common were mild and transient diarrhea and nausea. | [1] |
Experimental Protocols
In Vitro Hepatocyte Lipid Accumulation Assay
This protocol describes an in vitro method to assess the effect of this compound on lipid accumulation in hepatocytes.
Caption: Workflow for In Vitro Hepatocyte Lipid Assay.
Methodology:
-
Cell Culture: Culture HepG2 human hepatoma cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induction of Steatosis: Prepare a stock solution of oleic and palmitic acids (2:1 molar ratio) complexed to bovine serum albumin. Treat the cells with this fatty acid mixture to induce lipid accumulation.[3]
-
This compound Treatment: Simultaneously with the fatty acid mixture, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lipid Staining:
-
Oil Red O Staining: Fix the cells with 10% formalin, wash with PBS, and stain with a working solution of Oil Red O. After washing, elute the stain with isopropanol.[3]
-
Nile Red Staining: Fix the cells and stain with a Nile Red solution.
-
-
Quantification:
-
Oil Red O: Measure the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Nile Red: Quantify the fluorescence intensity using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis: Normalize the lipid accumulation in this compound-treated wells to the vehicle-treated control wells.
Animal Model of NAFLD
This protocol outlines the use of a diet-induced animal model to evaluate the in vivo efficacy of this compound.
Methodology:
-
Animal Model: Use male C57BL/6J mice, a commonly used strain for diet-induced obesity and NAFLD.
-
Diet: Feed the mice a high-fat diet (HFD), typically containing 45-60% of calories from fat, for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group should be fed a standard chow diet.
-
This compound Administration: After the induction period, randomize the HFD-fed mice into treatment and vehicle control groups. Administer this compound orally (e.g., by gavage) once daily for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and liver tissue.
-
Blood Analysis: Measure plasma levels of ALT, AST, total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Liver Analysis:
-
Measure liver weight.
-
Homogenize a portion of the liver for measurement of hepatic triglyceride and cholesterol content.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Sirius Red staining).
-
Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for genes involved in lipid metabolism and fibrosis).
-
-
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF is a non-invasive technique to quantify hepatic steatosis.[4]
Caption: Workflow for MRI-PDFF Measurement.
Methodology:
-
Patient Preparation: Patients should fast for a minimum of 4 hours before the scan to minimize metabolic fluctuations that could affect liver fat content.
-
MRI System: Utilize a 1.5T or 3.0T MRI scanner equipped with a torso phased-array coil.
-
Sequence: Acquire a multi-echo three-dimensional spoiled gradient-recalled echo (3D-SGE) sequence during a single breath-hold.
-
Image Reconstruction: Reconstruct the acquired data to generate proton density fat fraction (PDFF) maps. These maps provide a quantitative measure of the triglyceride content within each voxel of the liver.
-
Image Analysis:
-
Draw multiple regions of interest (ROIs) on the PDFF maps across different segments of the liver (e.g., right and left lobes).
-
Avoid placing ROIs over large blood vessels, bile ducts, or areas of artifact.
-
Calculate the mean PDFF value from all ROIs to obtain an average liver fat percentage.
-
-
Longitudinal Assessment: For treatment efficacy studies, perform MRI-PDFF at baseline and at specified follow-up time points to measure the change in liver fat content.
Liver Biopsy and Histological Analysis
Liver biopsy remains the gold standard for diagnosing and staging NAFLD and NASH.[5][6]
Methodology:
-
Biopsy Procedure:
-
Tissue Handling and Processing:
-
Immediately after collection, place the biopsy specimen in 10% neutral buffered formalin.[7]
-
After fixation, process the tissue through graded alcohols and xylene, and embed in paraffin.
-
-
Staining:
-
Histopathological Evaluation:
-
A pathologist blinded to the treatment allocation should evaluate the slides.
-
NAFLD Activity Score (NAS): Score the degree of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS (range 0-8). A NAS of ≥5 is often used to diagnose definite NASH.[8]
-
Fibrosis Staging: Stage the degree of fibrosis on a scale of 0 to 4 (F0 = no fibrosis, F1 = portal fibrosis, F2 = portal fibrosis with rare septa, F3 = bridging fibrosis, F4 = cirrhosis).[8]
-
-
Treatment Response Assessment: Compare the NAS and fibrosis stage at baseline and end-of-treatment biopsies to evaluate the histological response to this compound.
Conclusion
This compound, as a selective THR-β agonist, holds significant promise for the treatment of NAFLD and NASH. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of this compound. While specific quantitative data for this compound is still emerging, the extensive research on other THR-β agonists like Resmetirom provides a strong rationale for its continued development. Rigorous preclinical and clinical studies employing standardized methodologies, such as those outlined here, will be critical in establishing the therapeutic potential of this compound for patients with NAFLD.
References
- 1. Resmetirom for nonalcoholic fatty liver disease: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fg.bmj.com [fg.bmj.com]
- 6. Guidelines on the use of liver biopsy in clinical practice from the British Society of Gastroenterology, the Royal College of Radiologists and the Royal College of Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression After Acetiromate Treatment
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Acetiromate, also known as Sobetirome or GC-1, is a selective agonist for the thyroid hormone receptor beta (TRβ).[1] TRβ is the predominant isoform of the thyroid hormone receptor in the liver.[2] this compound has been investigated for its potential therapeutic effects in metabolic disorders, particularly in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), due to its role in regulating lipid and cholesterol metabolism.[2]
Thyroid hormones, and by extension their synthetic analogs like this compound, exert their effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of the TRβ/RXR heterodimer to thyroid hormone response elements (TREs) on DNA, leading to the regulation of gene expression. Key genes involved in lipid metabolism, such as those for fatty acid synthesis and oxidation, are targets of this pathway. The non-genomic pathway involves rapid, cytoplasm-initiated events, including the activation of signaling cascades like the phosphoinositide 3-kinase (PI3K)/AKT pathway.[3][4]
Western blot analysis is a fundamental technique to investigate the effects of this compound on protein expression. This application note provides a detailed protocol for performing Western blot analysis to assess changes in the expression and phosphorylation status of key proteins in response to this compound treatment.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analyses of cells or tissues treated with this compound (Sobetirome/GC-1). Data is presented as fold change relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Proteins Involved in Cell Signaling
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Cell/Tissue Type | Reference |
| Phospho-β-catenin (Ser675) | Sobetirome (GC-1) | 2.5 ± 0.4 | Mouse Liver | [2] |
| Cyclin D1 | Sobetirome (GC-1) | 3.1 ± 0.6 | Mouse Liver | [3] |
Table 2: Illustrative Data on the Effect of TRβ Activation on Proteins Involved in Lipid Metabolism
Note: The following data is illustrative and based on the known effects of TRβ agonists on these pathways. Actual results may vary depending on the experimental conditions.
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) | Cell/Tissue Type | Reference (Illustrative) |
| SREBP-1c | TRβ Agonist | 0.4 ± 0.1 | Rat Liver | [5] |
| Acetyl-CoA Carboxylase (ACC) | TRβ Agonist | 0.5 ± 0.1 | Rat Liver | [5] |
| Fatty Acid Synthase (FAS) | TRβ Agonist | 0.3 ± 0.08 | Rat Liver | [5] |
| Carnitine Palmitoyltransferase 1A (CPT1A) | TRβ Agonist | 2.1 ± 0.3 | Rat Liver | [5] |
| Deiodinase, Iodothyronine, Type I (DIO1) | TRβ Agonist | 4.5 ± 0.7 | Human Hepatocytes | N/A |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-20% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound TRβ Signaling Pathways.
Caption: Western Blot Experimental Workflow.
References
- 1. Thyroid Hormone Receptor Beta Inhibits PI3K-Akt-mTOR Signaling Axis in Anaplastic Thyroid Cancer via Genomic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid Hormone Receptor Beta Inhibits PI3K-Akt-mTOR Signaling Axis in Anaplastic Thyroid Cancer via Genomic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Gene Expression Analysis in Response to Acetiromate using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetiromate (also known as Sobetirome or GC-1) is a selective thyroid hormone receptor beta (THRβ) agonist that has shown potential in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[1][2] Unlike the native thyroid hormone, triiodothyronine (T3), which binds to both THRα and THRβ isoforms, this compound's selectivity for THRβ is anticipated to provide the metabolic benefits associated with thyroid hormone action, primarily in the liver, while minimizing adverse effects on the heart and bone, which are mediated by THRα.[3][4]
The therapeutic effects of this compound are mediated by changes in gene expression.[1] Upon binding to THRβ, this compound modulates the transcription of target genes involved in cholesterol and fatty acid metabolism.[1][3] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure and compare the abundance of specific RNA transcripts between different biological samples.[5][6] It is the gold standard for validating changes in gene expression and is an invaluable tool for characterizing the molecular mechanism of action of drugs like this compound.
This application note provides a detailed protocol for analyzing the effects of this compound on the expression of key metabolic genes in a human hepatocyte cell line using reverse transcription qPCR (RT-qPCR).
This compound Signaling Pathway
This compound exerts its effects by acting as a ligand for the nuclear thyroid hormone receptor beta (THRβ). In its unliganded state, THRβ, often heterodimerized with the retinoid X receptor (RXR), binds to Thyroid Hormone Response Elements (TREs) on the DNA and recruits co-repressors to inhibit gene transcription.[3][4] The binding of this compound induces a conformational change in THRβ, leading to the release of co-repressors and the recruitment of co-activator proteins. This complex then initiates the transcription of target genes involved in lipid metabolism and other metabolic processes.[3]
Caption: this compound binds THRβ, promoting heterodimerization with RXR and nuclear translocation.
Experimental Workflow
The overall workflow for analyzing gene expression changes in response to this compound involves several key stages, from cell culture to final data analysis.[7][8] This process ensures the generation of high-quality, reproducible data. A two-step RT-qPCR method is described, which involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the qPCR amplification of specific targets.[5]
Caption: Workflow for analyzing this compound's effect on gene expression via RT-qPCR.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is based on the use of the human hepatoma cell line HepG2, which is known to express THRβ.[9]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (GC-1)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Method:
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells into 6-well plates at a density of 0.5 x 10⁶ cells per well and allow them to adhere overnight.
-
Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: The following day, replace the medium with fresh DMEM containing 1% FBS. Prepare working solutions of this compound by diluting the stock solution in the medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Control and Treatment Groups: Treat cells in triplicate for each condition.
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the highest this compound concentration.
-
This compound Treatment: Treat cells with the prepared final concentrations of this compound.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, wash the cells once with ice-cold PBS and then proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Quantification
High-quality, intact RNA is crucial for successful qPCR.[7]
Materials:
-
TRIzol™ Reagent or a column-based RNA purification kit (e.g., RNeasy Kit)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Method (using TRIzol™):
-
Lysis: Add 1 mL of TRIzol™ reagent directly to each well of the 6-well plate. Pipette up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, incubate for 5 minutes at room temperature, then add 0.2 mL of chloroform. Shake vigorously for 15 seconds and incubate for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[10]
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in 30-50 µL of RNase-free water.
-
Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol converts the extracted RNA into more stable complementary DNA (cDNA).[5]
Materials:
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
1 µg of total RNA per reaction
-
RNase-free water
-
Thermal cycler
Method:
-
Reaction Setup: On ice, prepare the reverse transcription master mix according to the manufacturer's protocol. A typical 20 µL reaction includes:
-
10X RT Buffer: 2.0 µL
-
25X dNTP Mix (100 mM): 0.8 µL
-
10X RT Random Primers: 2.0 µL
-
Reverse Transcriptase: 1.0 µL
-
Template RNA (1 µg): X µL
-
Nuclease-free H₂O: to 20 µL
-
-
Thermal Cycling: Place the reaction tubes in a thermal cycler and run the following program:
-
Step 1: 25°C for 10 minutes (Primer annealing)
-
Step 2: 37°C for 120 minutes (Reverse transcription)
-
Step 3: 85°C for 5 minutes (Enzyme inactivation)
-
-
Storage: The resulting cDNA can be stored at -20°C. For qPCR, it is often diluted 1:10 with nuclease-free water.[10]
Protocol 4: Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method for its simplicity and cost-effectiveness.[11]
Materials:
-
qPCR instrument (e.g., Rotor-Gene 6000, Bio-Rad CFX96)
-
SYBR Green qPCR Master Mix (2X)
-
Forward and reverse primers for target genes (e.g., CPT1A, SREBP1, FASN, SCD1) and a reference gene (e.g., GAPDH, ACTB)
-
Diluted cDNA template
-
qPCR-grade water
-
qPCR plates or tubes
Method:
-
Primer Design: Design primers with a melting temperature (Tm) of ~60°C and to amplify a product of 100-200 bp. Verify primer specificity using NCBI Primer-BLAST.
-
Reaction Setup: Prepare a qPCR master mix for each primer set to minimize pipetting errors.[12] For a single 20 µL reaction:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA Template: 2 µL
-
qPCR-grade water: 7 µL
-
-
Plate Setup: Aliquot 18 µL of the master mix into each well of a qPCR plate. Add 2 µL of the appropriate cDNA template to each well. Include triplicate reactions for each sample and a no-template control (NTC) for each primer set.
-
Thermal Cycling: Run the plate on a qPCR instrument with a program such as:[13]
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Ramp from 60°C to 95°C to check for primer-dimers and non-specific products.[10]
-
Data Analysis and Expected Results
The most common method for relative quantification is the comparative Cq (ΔΔCq) method.[14] This method normalizes the expression of the target gene to a reference gene and compares the treated sample to the vehicle control.
Analysis Steps:
-
Determine Cq Values: The instrument software calculates the quantification cycle (Cq) value for each reaction.
-
Calculate ΔCq: Normalize the Cq of the target gene to the Cq of the reference gene.
-
ΔCq = Cq(target gene) - Cq(reference gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control sample.
-
ΔΔCq = ΔCq(treated sample) - ΔCq(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
Exemplary Data:
The following table summarizes the expected quantitative results from treating HepG2 cells with 1 µM this compound for 24 hours. This compound is expected to upregulate genes involved in fatty acid oxidation and downregulate genes involved in lipogenesis.[1][15]
| Gene Symbol | Gene Name | Primary Function | Fold Change (this compound vs. Vehicle) | p-value |
| Upregulated | ||||
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | 2.8 | < 0.01 |
| DIO1 | Deiodinase, Iodothyronine, Type I | Converts T4 to the active T3 hormone | 4.5 | < 0.001 |
| Downregulated | ||||
| SREBP-1c | Sterol Regulatory Element-Binding Protein 1c | Master regulator of lipogenesis | 0.4 | < 0.01 |
| FASN | Fatty Acid Synthase | Key enzyme in fatty acid synthesis | 0.5 | < 0.05 |
| SCD1 | Stearoyl-CoA Desaturase 1 | Enzyme in monounsaturated fatty acid synthesis | 0.6 | < 0.05 |
| Reference | ||||
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Housekeeping gene | 1.0 | n/a |
Conclusion
The protocols described in this application note provide a robust framework for investigating the effects of the THRβ agonist this compound on gene expression. By using qPCR, researchers can accurately quantify changes in the transcription of key metabolic genes, providing critical insights into the drug's mechanism of action. This information is vital for drug development professionals seeking to characterize novel therapeutic compounds for metabolic diseases.
References
- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 6. Gene expression - qPCR | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. A Scientist's qPCR Workflow Guide: RNA, cDNA & Analysis [geneflow.co.uk]
- 8. youtube.com [youtube.com]
- 9. pnas.org [pnas.org]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 12. bu.edu [bu.edu]
- 13. oaepublish.com [oaepublish.com]
- 14. pcrbio.com [pcrbio.com]
- 15. Lipids reprogram metabolism to become a major carbon source for histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Imaging of Lipid Droplets with Acetiromate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetiromate is a selective thyroid hormone receptor-beta (THR-β) agonist designed to mimic the effects of thyroid hormone on lipid metabolism in the liver.[1][2] THR-β activation has been shown to play a crucial role in reducing hepatic steatosis by increasing fatty acid oxidation and decreasing lipogenesis.[3][4] Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of lipid droplets in hepatocytes.[5] High-content imaging (HCI) provides a powerful platform for the quantitative analysis of subcellular features, making it an ideal method to assess the therapeutic potential of compounds like this compound in reducing lipid droplet accumulation in cellular models of NAFLD.[6][7]
These application notes provide a comprehensive protocol for inducing steatosis in HepG2 cells and subsequently treating them with this compound to quantify the reduction in lipid droplet content using high-content imaging.
Signaling Pathway of this compound in Hepatocytes
This compound, as a THR-β agonist, modulates several key pathways involved in lipid metabolism to reduce intracellular lipid accumulation.
Experimental Protocols
I. Cell Culture and Steatosis Induction in HepG2 Cells
This protocol describes the culture of the human hepatoma cell line HepG2 and the induction of lipid accumulation to create an in vitro model of hepatic steatosis.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
96-well imaging plates (e.g., Greiner μClear®)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well imaging plate at a density of 10,000 cells per well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C. This solution can be stored at -20°C.
-
-
Induction of Steatosis:
-
After 24 hours of cell adherence, remove the culture medium.
-
Add 100 µL of DMEM containing the oleic acid-BSA complex at a final concentration of 1 mM oleic acid to each well.[8]
-
Include control wells with DMEM containing BSA only.
-
Incubate the cells for 24 hours to induce lipid droplet formation.[8]
-
II. This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Culture medium with oleic acid-BSA complex
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in the oleic acid-containing culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the steatosis induction medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 24-48 hours.
-
III. Staining for High-Content Imaging
This protocol outlines the staining of nuclei and lipid droplets for subsequent imaging and analysis.
Materials:
-
BODIPY 493/503
-
Hoechst 33342
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Fixation:
-
Carefully remove the treatment medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with 100 µL of PBS.
-
-
Staining:
-
Prepare a staining solution containing 1 µg/mL Hoechst 33342 and 1 µM BODIPY 493/503 in PBS.
-
Add 50 µL of the staining solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with 100 µL of PBS.
-
Imaging: Leave 100 µL of PBS in each well for imaging.
High-Content Imaging and Analysis Workflow
The following diagram illustrates the workflow for acquiring and analyzing images to quantify the effect of this compound on lipid droplet accumulation.
Quantitative Data Presentation
The following tables present hypothetical but expected quantitative data from the described experiment, illustrating the dose-dependent effect of this compound on lipid droplet accumulation in oleic acid-treated HepG2 cells.
Table 1: Effect of this compound on Lipid Droplet Count per Cell
| Treatment | Concentration (µM) | Mean Lipid Droplet Count per Cell | Standard Deviation | % Reduction vs. Vehicle |
| Untreated Control | 0 | 15.2 | 4.5 | N/A |
| Vehicle (DMSO) | 0.1% | 85.6 | 12.3 | 0% |
| This compound | 0.1 | 72.1 | 10.8 | 15.8% |
| This compound | 1 | 55.4 | 8.9 | 35.3% |
| This compound | 10 | 32.7 | 6.1 | 61.8% |
| This compound | 100 | 20.3 | 5.2 | 76.3% |
Table 2: Effect of this compound on Total Lipid Droplet Area per Cell (µm²)
| Treatment | Concentration (µM) | Mean Total LD Area per Cell (µm²) | Standard Deviation | % Reduction vs. Vehicle |
| Untreated Control | 0 | 25.8 | 8.2 | N/A |
| Vehicle (DMSO) | 0.1% | 152.4 | 25.7 | 0% |
| This compound | 0.1 | 128.9 | 21.3 | 15.4% |
| This compound | 1 | 98.5 | 18.5 | 35.4% |
| This compound | 10 | 58.1 | 11.2 | 61.9% |
| This compound | 100 | 35.6 | 9.8 | 76.6% |
Table 3: Effect of this compound on Average Lipid Droplet Intensity per Cell (Arbitrary Units)
| Treatment | Concentration (µM) | Mean LD Intensity per Cell | Standard Deviation | % Reduction vs. Vehicle |
| Untreated Control | 0 | 350.1 | 75.4 | N/A |
| Vehicle (DMSO) | 0.1% | 1850.7 | 210.6 | 0% |
| This compound | 0.1 | 1565.3 | 185.2 | 15.4% |
| This compound | 1 | 1200.9 | 155.8 | 35.1% |
| This compound | 10 | 710.4 | 110.3 | 61.6% |
| This compound | 100 | 445.8 | 95.1 | 75.9% |
Conclusion
This application note provides a detailed framework for utilizing high-content imaging to quantitatively assess the efficacy of this compound in a cellular model of hepatic steatosis. The provided protocols for cell culture, steatosis induction, compound treatment, and fluorescent staining, combined with the automated image analysis workflow, offer a robust and reproducible method for drug discovery and development in the context of NAFLD. The expected dose-dependent reduction in lipid droplet number, area, and intensity upon this compound treatment highlights the potential of this compound as a therapeutic agent and demonstrates the utility of high-content imaging in its evaluation.
References
- 1. How Do Selective Thyroid Hormone Receptor-Beta Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Acetiromate Concentration for Cell Culture: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Acetiromate for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound is a selective agonist for the thyroid hormone receptor beta (TRβ).[1][2][3] Its mechanism of action involves binding to TRβ, which is a nuclear receptor that acts as a transcription factor. This binding event typically leads to the recruitment of coactivator proteins and subsequent modulation of target gene expression. These genes are often involved in lipid metabolism, cell proliferation, and differentiation.[4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Direct in vitro concentration ranges for this compound are not widely published. However, for its close analog, Sobetirome (GC-1), the half-maximal effective concentration (EC50) for binding to TRβ-1 is 0.16 μM.[1][2][3] Therefore, a sensible starting point for dose-response experiments would be to test a range of concentrations around this value, for example, from 0.01 µM to 10 µM. It is crucial to determine the optimal concentration empirically for each specific cell line and experimental endpoint.
Q3: What solvent should be used to prepare this compound stock solutions?
A3: this compound and its analogs like Sobetirome (GC-1) are typically dissolved in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is the maximum permissible DMSO concentration in a cell culture experiment?
A4: High concentrations of DMSO can be toxic to cells.[5] As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.5%.[5][6] Some robust cell lines may tolerate up to 1%, but it is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5]
Q5: How can I determine the optimal this compound concentration for my specific cell line?
A5: The optimal concentration is application-dependent and should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then measuring the desired biological effect (e.g., gene expression, protein levels, cell viability, or a specific functional outcome). A parallel cytotoxicity assay is recommended to ensure that the observed effects are not due to cell death.
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
This protocol outlines a general method to determine the effective concentration range of this compound for a specific biological outcome.
Materials:
-
This compound powder
-
High-purity DMSO
-
Appropriate cell culture medium and supplements
-
The cell line of interest
-
Multi-well cell culture plates (e.g., 24- or 96-well)
-
Assay-specific reagents (e.g., for qPCR, Western blot, or a functional assay)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and recover overnight.
-
-
Prepare Serial Dilutions:
-
Prepare a series of working solutions of this compound by diluting the stock solution in cell culture medium. A common approach is to prepare 2X concentrated working solutions.
-
A suggested concentration range to test is 0.01, 0.1, 0.5, 1, 5, and 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a duration appropriate for your experiment (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After incubation, perform the desired assay to measure the biological response (e.g., analyze gene expression by qPCR, protein levels by Western blot, or perform a functional assay).
-
-
Data Analysis:
-
Plot the biological response as a function of the this compound concentration to determine the optimal effective concentration.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells treated with a range of this compound concentrations (as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Follow steps 1-5 from Protocol 1 to treat cells with a range of this compound concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
Addition of MTT:
-
At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Target Gene Expression (Fold Change) | Cell Viability (%) |
| Vehicle Control (0) | 1.0 | 100 |
| 0.01 | 1.2 | 98 |
| 0.1 | 2.5 | 95 |
| 0.5 | 5.8 | 92 |
| 1.0 | 10.2 | 88 |
| 5.0 | 11.5 | 60 |
| 10.0 | 11.8 | 45 |
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | This compound IC50 (µM) after 48h |
| Hepatocyte Cell Line (e.g., HepG2) | To be determined by user |
| Other Cell Line 1 | To be determined by user |
| Other Cell Line 2 | To be determined by user |
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sobetirome | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 4. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting Acetiromate instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Acetiromate during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially clear, has become cloudy or shows precipitation over time. What is the likely cause and how can I fix it?
A1: This issue is often due to poor solubility or precipitation of the compound out of the solvent, especially after storage at low temperatures (e.g., 4°C, -20°C). This compound, like many BCS Class II drugs, has poor aqueous solubility.[1]
Potential Causes:
-
Solvent Saturation: The initial concentration may be too high for the chosen solvent, especially after temperature changes.
-
Incorrect Solvent: The solvent may not be optimal for long-term stability. While DMSO is a common choice for initial stock solutions, its behavior in aqueous media can be complex.
-
pH Shift: Changes in the pH of the experimental media can affect the solubility of the compound.
Recommended Actions:
-
Re-dissolve: Gently warm the solution to 37°C and vortex to see if the compound re-dissolves.
-
Adjust Concentration: Consider lowering the concentration of your stock solution.
-
Optimize Solvent: For aqueous experimental media, ensure the final concentration of the organic solvent (like DMSO) is minimal (typically <0.5%) to avoid precipitation.
-
Formulation: For in vivo or complex in vitro models, exploring formulations like nanosuspensions can enhance solubility and dissolution rates.[1]
Q2: I am observing a diminishing biological effect of this compound in my multi-day or multi-week experiment. Could the compound be degrading?
A2: Yes, a loss of potency over time is a classic sign of chemical degradation.[2] The primary non-metabolic degradation pathway for this compound, an ester prodrug, is likely hydrolysis.[3] This process converts this compound into its active metabolite, the corresponding carboxylic acid (MGL-3196), and acetic acid.
Factors that can accelerate degradation include:
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.[3]
-
pH: Hydrolysis rates are often pH-dependent. Ester hydrolysis can be catalyzed by both acidic and basic conditions.[3]
-
Light: Exposure to UV light can degrade sensitive compounds.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[3]
Recommended Actions:
-
Prepare Fresh Solutions: Prepare fresh working solutions from a frozen stock solution immediately before each experiment or media change.
-
Control Storage: Ensure stock solutions are stored under appropriate conditions (see Table 1).
-
Perform Stability Check: Use an analytical method like HPLC to quantify the concentration of this compound in your experimental media at the beginning (t=0) and end of the incubation period.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Results Between Experiments | 1. Degradation of stock solution.[2] 2. Inconsistent solution preparation. 3. Precipitation in media. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Follow a standardized protocol for solution preparation (See Protocol 1). 3. Visually inspect media for precipitation before use. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | 1. Chemical degradation of this compound.[4] 2. Contamination of solvent or sample. | 1. Identify degradation products (e.g., via LC-MS) to confirm the degradation pathway. 2. Run a blank (vehicle control) to check for solvent-related peaks. |
| Poor Peak Shape in HPLC | 1. Compound adsorbing to the column or system. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Use a different column chemistry (e.g., polar-embedded).[5] 2. Adjust mobile phase pH to ensure the analyte is in a single ionic form.[5] 3. Flush the column or replace it if necessary. |
| Low Analytical Signal / Sensitivity | 1. Analyte degradation during sample prep.[5] 2. Inefficient ionization (in MS). 3. Low compound concentration. | 1. Investigate analyte stability under sample handling conditions.[5] 2. Optimize mobile phase composition (pH, additives) to improve ionization. 3. Concentrate the sample extract before analysis. |
Data and Protocols
Storage Conditions
Proper storage is critical to maintain the stability of this compound.[6][7]
| Form | Temperature | Light | Atmosphere/Humidity |
| Solid Powder | 2-8°C or -20°C (long-term) | Protect from light | Store in a desiccator or with desiccant; protect from moisture.[2][6] |
| Stock Solution (e.g., in DMSO) | -20°C or -80°C | Protect from light (use amber vials) | Aliquot to minimize freeze-thaw cycles. |
| Working Solution (in culture media) | 2-8°C (short-term) | Protect from light | Prepare fresh before use for best results. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube. (For 1 mL of 10 mM solution, use ~4.15 mg; MW = 415.25 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex vigorously for 1-2 minutes. If needed, gently warm the solution at 37°C for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Dispense into single-use aliquots in sterile, amber cryovials. Store immediately at -20°C or -80°C.
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a general method for quantifying this compound to assess its stability. It should be optimized for your specific equipment and needs.
-
System Preparation:
-
Chromatographic System: HPLC with a UV detector, autosampler, and column oven.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: Scan for optimal wavelength; start with ~230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Collect samples from your experiment at specified time points (e.g., 0, 24, 48, 72 hours).
-
If the sample contains protein (e.g., culture media with serum), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Create a standard curve using freshly prepared dilutions of a known concentration of this compound.
-
Inject the experimental samples.
-
Integrate the peak area for this compound. The appearance of new, growing peaks over time may indicate degradation products.
-
Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve. A decrease in concentration over time indicates instability.
-
Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on partitioning between mobile and stationary phases, followed by UV detection.[9] | HPLC separation followed by mass spectrometry for detection and quantification based on mass-to-charge ratio.[5] |
| Specificity | Moderate to High | Very High (can distinguish compounds with identical UV spectra).[5] |
| Sensitivity | Good | Excellent (often 100-1000x more sensitive than UV).[5] |
| Primary Use Case | Routine quantification, purity checks, and stability studies where degradation products have different retention times.[9] | Identifying unknown degradation products, quantifying analytes in complex biological matrices, and high-sensitivity analysis.[5] |
Visual Guides and Pathways
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing the root cause of unexpected experimental results that may be related to this compound instability.
Caption: A logical workflow for troubleshooting this compound instability.
Potential Degradation Pathway
This compound is an ester prodrug. Its most likely degradation pathway in aqueous media is hydrolysis, which converts it to its active carboxylic acid form.
Caption: The likely hydrolytic degradation pathway of this compound.
Simplified Signaling Pathway
This compound's active form is a selective agonist for the Thyroid Hormone Receptor Beta (THR-β), a nuclear receptor that regulates gene transcription.
Caption: Simplified signaling pathway of this compound's active metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Medication Storage | InfantRisk Center [infantrisk.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medication Storage Temperature Guidelines - What is Safe? [baystatehealth.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Acetiromate Off-Target Effects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Acetiromate (also known as Sobetirome or GC-1) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is a selective thyromimetic that preferentially binds to and activates the thyroid hormone receptor beta 1 (TRβ1).[1][2] This receptor is predominantly expressed in the liver. The primary on-target effect is the stimulation of hepatic pathways to lower low-density lipoprotein (LDL) cholesterol.[1][3] this compound is designed to have minimal activity on the thyroid hormone receptor alpha 1 (TRα1), which is associated with thyrotoxic effects on the heart, bone, and muscle.[1][2][4]
Q2: What are the potential off-target effects of this compound observed in preclinical studies?
A2: While this compound has shown a good safety profile in early studies, researchers should be aware of potential off-target or unintended systemic effects based on findings from this compound and similar compounds in its class.[1][2] Key areas of concern include:
-
Cartilage Integrity: A similar TRβ agonist, eprotirome, was associated with cartilage defects in long-term canine studies.[1][2][5]
-
Glucose Metabolism: Some TRβ agonists have been shown to potentially impair insulin sensitivity, leading to hyperglycemia and hyperinsulinemia in preclinical models.[6]
-
Pituitary-Thyroid Axis: Systemic administration of TRβ agonists can lead to feedback inhibition of the hypothalamic-pituitary-thyroid (HPT) axis, resulting in decreased levels of thyroid-stimulating hormone (TSH) and thyroxine (T4).[5]
-
Cardiovascular Parameters: Although designed to be heart-sparing, careful monitoring of heart rate and other cardiovascular parameters is a standard preclinical safety assessment.
Troubleshooting Guides
Issue 1: Observing Unexpected Changes in Articular Cartilage in Rodent Models
Symptoms: Histological examination of joints from animals treated with this compound reveals cartilage thinning, chondrocyte apoptosis, or changes in the extracellular matrix.
Possible Causes:
-
Dose-dependent effect: The administered dose of this compound may be too high, leading to off-target effects.
-
Duration of treatment: Long-term exposure might be necessary to induce these changes.
-
Species-specific sensitivity: The chosen animal model may be particularly susceptible to this off-target effect.
Troubleshooting Steps:
-
Dose-response study: Conduct a dose-ranging study to determine the threshold for cartilage-related findings.
-
Time-course analysis: Evaluate joint histology at multiple time points during the study to understand the onset and progression of any changes.
-
Alternative models: Consider using a different rodent strain or a larger animal model to assess the translatability of the findings.
-
Molecular analysis: Perform immunohistochemistry or gene expression analysis on cartilage samples to investigate markers of cartilage degradation (e.g., MMPs) and synthesis (e.g., aggrecan).
Issue 2: Inconsistent or Unexplained Hyperglycemia in Treated Animals
Symptoms: Animals treated with this compound exhibit elevated fasting blood glucose and/or insulin levels compared to vehicle-treated controls.
Possible Causes:
-
Impaired insulin sensitivity: this compound may be interfering with insulin signaling pathways in peripheral tissues.[6]
-
Increased hepatic glucose output: The compound might be stimulating gluconeogenesis in the liver.
-
Dietary confounds: The diet used in the study could be exacerbating a mild metabolic effect of the drug.
Troubleshooting Steps:
-
Hyperinsulinemic-euglycemic clamp: This is the gold-standard method to directly assess insulin sensitivity.
-
Glucose tolerance test (GTT) and Insulin tolerance test (ITT): These tests can help differentiate between defects in glucose disposal and insulin signaling.
-
Analysis of hepatic gene expression: Measure the expression of key genes involved in gluconeogenesis (e.g., Pepck, G6pc) and insulin signaling (e.g., Akt, Irs1).
-
Standardize diet: Ensure all animals are on a consistent and appropriate diet for the study's metabolic endpoints.
Data Presentation
Table 1: Summary of Potential Off-Target Effects of this compound in Preclinical Models
| Parameter | Animal Model | Dosage Range | Observed Effect | Citation(s) |
| Articular Cartilage | Dog (Eprotirome) | Not Specified | Cartilage Defects | [1][2][5] |
| Fasting Glucose | Rat | Not Specified | Hyperglycemia | [6] |
| Fasting Insulin | Rat | Not Specified | Hyperinsulinemia | [6] |
| Free Thyroxine (T4) | Human (Resmetirom) | Not Specified | Reduction | [5] |
| Thyrotropin (TSH) | Human (Resmetirom) | Not Specified | Reduction | [5] |
| Sex Hormones | Human (Resmetirom) | Not Specified | Increased SHBG, Estradiol, Testosterone | [5] |
Note: Some data is from studies on similar TRβ agonists and is included to guide potential areas of investigation for this compound.
Experimental Protocols
Protocol 1: Assessment of Articular Cartilage Integrity in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (n=10 per group).
-
Acclimation: Acclimate animals for 7 days before the start of the study.
-
Dosing: Administer this compound or vehicle control daily via oral gavage for 90 days. Include at least three dose levels (e.g., 1, 5, and 25 mg/kg).
-
Sample Collection: At the end of the study, euthanize animals and collect knee joints.
-
Histopathology:
-
Fix joints in 10% neutral buffered formalin for 48 hours.
-
Decalcify in 10% EDTA for 21-28 days.
-
Process and embed in paraffin.
-
Section at 5 µm and stain with Safranin O-Fast Green to visualize proteoglycans.
-
A board-certified veterinary pathologist should score the cartilage for any lesions.
-
-
Immunohistochemistry: Stain sections for markers of cartilage degradation (e.g., MMP-13) and inflammation (e.g., iNOS).
Protocol 2: Evaluation of Insulin Sensitivity using a Glucose Tolerance Test (GTT)
-
Animal Model: Male C57BL/6 mice on a high-fat diet for 12 weeks to induce insulin resistance (n=8-10 per group).
-
Dosing: Treat with this compound or vehicle control for the last 4 weeks of the diet.
-
Fasting: Fast animals for 6 hours prior to the test.
-
Baseline Glucose: Measure blood glucose from a tail snip using a glucometer (Time 0).
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion for each animal. Compare the AUC between the treatment and vehicle groups using a t-test or ANOVA.
Visualizations
Caption: On-target signaling pathway of this compound in a hepatocyte.
Caption: Troubleshooting workflow for unexpected preclinical findings.
References
- 1. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 4. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Acetiromate toxicity in animal studies
Welcome to the technical support center for Acetiromate. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing this compound toxicity in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hepatotoxicity
Q1: We are observing elevated liver enzymes (ALT, AST) in our rodent studies with this compound. What are the potential causes and how can we mitigate this?
A1: Elevated ALT and AST are common indicators of hepatotoxicity with thyromimetics like this compound. The primary mechanism involves the activation of Thyroid Hormone Receptor Beta (TRβ) in the liver, which can alter lipid and bile acid metabolism.[1][2]
Troubleshooting Steps:
-
Dose Optimization: this compound's effects are dose-dependent.[3] If you are observing hepatotoxicity, consider reducing the dose. A dose-response study is crucial to identify a therapeutic window that maximizes efficacy while minimizing liver damage.
-
Monitor Bile Acid Metabolism: this compound can alter bile acid composition and may lead to the accumulation of toxic bile acids in hepatocytes.[4] It is recommended to perform bile acid profiling to assess changes in the bile acid pool.
-
Co-administration of Hepatoprotective Agents: While specific data on co-administration with this compound is limited, general hepatoprotective agents could be considered in exploratory studies. However, their potential interaction with this compound's metabolism and efficacy must be carefully evaluated.
-
Histopathological Analysis: Conduct thorough histopathological examination of the liver to characterize the nature and extent of the injury (e.g., necrosis, inflammation, steatosis).[5]
Q2: How can we monitor for this compound-induced changes in bile acid metabolism?
A2: Monitoring bile acid metabolism is critical for understanding and mitigating hepatotoxicity.
Recommended Actions:
-
Sample Collection: Collect samples of liver tissue, bile, plasma, and urine for analysis.[6]
-
Quantitative Analysis: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify individual bile acids and their conjugates.[6][7][8] This will allow you to identify shifts in the bile acid pool towards more hydrophobic and potentially toxic species.
Thyroid Axis Disruption
Q3: We've noticed suppression of the Hypothalamic-Pituitary-Thyroid (HPT) axis (low TSH, T4) in our animal studies. Is this expected and how should we manage it?
A3: Yes, suppression of the HPT axis is an expected pharmacological effect of this compound. As a thyromimetic, it mimics the action of thyroid hormones, leading to negative feedback on the hypothalamus and pituitary, which in turn reduces the production of TRH and TSH.[9]
Management and Monitoring:
-
Regular Hormone Monitoring: Regularly measure serum levels of TSH, total and free T4, and T3 to assess the degree of HPT axis suppression.[10][11]
-
Assess for Hypothyroidism: While the HPT axis is suppressed, it's important to evaluate for clinical signs of hypothyroidism in the animals, such as weight gain, lethargy, or reduced metabolic rate.
-
Washout Period: After cessation of this compound treatment, the HPT axis is expected to recover. A washout period of at least one week is recommended to allow for normalization of thyroid hormone levels before assessing baseline thyroid function.[10]
-
Thyroid Hormone Replacement: In long-term studies where profound and sustained HPT axis suppression is a concern, a low-dose thyroid hormone replacement therapy could be considered to maintain physiological levels, though this may complicate the interpretation of this compound's primary effects.
Potential Cartilage Toxicity
Q4: We are aware of reports of cartilage defects with a similar compound (eprotirome) in dogs. How should we monitor for potential cartilage toxicity in our long-term canine studies with this compound?
A4: Given the findings with eprotirome, proactive monitoring for cartilage toxicity in long-term canine studies is crucial.[12]
Monitoring Strategy:
-
Clinical Observation: Regularly monitor animals for any signs of lameness, joint swelling, or pain.
-
Histopathological Examination: At the end of the study, a thorough histopathological evaluation of articular cartilage from major joints (e.g., femoral head, humeral head) is essential.[13][14] Look for signs of chondrocyte necrosis, vesicle formation, and loss of proteoglycan.[13]
-
Scoring of Lesions: Employ a standardized scoring system, such as the Mankin score, to quantify the severity of any observed cartilage degeneration.[14]
Quantitative Data Summary
Table 1: Dose-Response Effects of Sobetirome (this compound) on Liver and Thyroid Parameters in Rodents
| Species | Dose (mg/kg/day) | Duration | Observed Effect on Liver | Observed Effect on Thyroid Axis | Reference |
| Rat | 0.16 | 7 days | Not reported | Significant TSH suppression, 35% reduction in plasma T4 | [11] |
| Mouse | 1.0 | 7 days | Not reported | >50% TSH suppression | [11] |
| Mouse | 0.08 (in chow) | 12-18 weeks | No significant adverse effects reported | Not reported | [3] |
| Mouse | 0.4 (in chow) | 6-8 weeks | Weight loss observed | Not reported | [3] |
Table 2: Effects of Sobetirome (GC-1) on Bile Acid Metabolism in a Mouse Model of Cholestasis
| Genotype | Treatment | Duration | Change in Total Liver Bile Acids | Change in Serum Transaminases (ALT/AST) | Reference |
| Mdr2-/- (KO) | GC-1 Diet | 2 weeks | Increased | Increased | [4] |
| Mdr2-/- (KO) | GC-1 Diet | 4 weeks | Similar to KO on normal diet | Increased | [4] |
| Wild-Type (WT) | GC-1 Diet | 2 & 4 weeks | Not significantly changed | Increased | [4] |
Detailed Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rodents
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Dosing: Administer this compound orally via gavage once daily for the desired study duration (e.g., 7, 14, or 28 days). Include a vehicle control group.
-
Clinical Observations: Record body weight and food consumption daily. Observe animals for any clinical signs of toxicity.
-
Blood Collection: Collect blood samples at baseline and at the end of the study (and at interim time points for longer studies) for clinical chemistry analysis.
-
Liver Enzyme Analysis: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Necropsy and Histopathology: At the end of the study, euthanize animals and perform a gross necropsy. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological processing (H&E staining).
Protocol 2: Evaluation of Hypothalamic-Pituitary-Thyroid (HPT) Axis Function
-
Animal Model: Use the same animal model as in the primary efficacy study.
-
Dosing: Administer this compound as planned for the main study.
-
Blood Collection: Collect serum samples at baseline and at selected time points during and after the treatment period.
-
Hormone Analysis: Measure serum concentrations of Thyroid-Stimulating Hormone (TSH), total thyroxine (T4), free T4 (fT4), and total triiodothyronine (T3) using commercially available ELISA kits or radioimmunoassays.[10][15]
-
Washout Period Assessment: For studies evaluating the reversibility of HPT axis suppression, include a washout period (e.g., 1-2 weeks) after the final dose of this compound and collect blood for hormone analysis at the end of this period.[10]
Protocol 3: Histopathological Evaluation of Articular Cartilage in Dogs
-
Animal Model: Beagle dogs are a commonly used model for cartilage toxicology studies.[13]
-
Dosing: Administer this compound orally at the intended dose and duration. Include a control group receiving a placebo.
-
Clinical Monitoring: Perform regular veterinary examinations, including assessment of gait and joint palpation, to detect any signs of lameness or joint abnormalities.
-
Necropsy: At the end of the study, perform a thorough necropsy.
-
Cartilage Sample Collection: Collect articular-epiphyseal cartilage complexes from major joints, particularly the femoral head, humeral head, and tibial tarsal bone.[13]
-
Histological Processing: Fix the cartilage samples in 10% neutral buffered formalin, decalcify if necessary, and embed in paraffin.
-
Staining and Evaluation: Prepare histological sections and stain with Hematoxylin and Eosin (H&E) and a stain for proteoglycans such as Safranin-O or Toluidine Blue.[13][14] A veterinary pathologist should examine the slides for evidence of chondrocyte necrosis, vesicle formation, matrix degradation, and loss of proteoglycans.[13]
Signaling Pathways and Experimental Workflows
Caption: this compound-Induced Hepatotoxicity Signaling Pathway.
Caption: this compound's effect on the Hypothalamic-Pituitary-Thyroid axis.
Caption: General workflow for assessing this compound toxicity in animal studies.
References
- 1. Thyroid Hormone Receptor-β Agonists in NAFLD Therapy: Possibilities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, liver-targeted thyroid hormone receptor-β agonist, CS271011, in the treatment of lipid metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histological, haematological, and thyroid hormones toxicity of female rats orally exposed to CuO/ZnO core/shell nanoparticles synthesized by Ar plasma jets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology of the Hypothalamic-Pituitary-Thyroid Axis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of Levothyroxine Administration and Withdrawal on the Hypothalamic-Pituitary-Thyroid Axis in Euthyroid Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sobetirome and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histologic and histochemical changes in articular cartilages of immature beagle dogs dosed with difloxacin, a fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Veterinary and Comparative Orthopaedics and Traumatology / Abstract [thieme-connect.com]
- 15. Evaluating the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Acetiromate in vivo
Disclaimer: This technical support guide provides general strategies and hypothetical experimental protocols for overcoming the poor oral bioavailability of Acetiromate. The information presented is based on established principles in pharmaceutical sciences for poorly water-soluble compounds. As there is limited publicly available data on the specific oral bioavailability and formulation of this compound, the experimental details and data tables provided are illustrative examples and should be adapted and validated for specific research needs.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the likely reasons for this?
Poor oral bioavailability of a drug candidate like this compound is often attributed to one or a combination of the following factors:
-
Low Aqueous Solubility: this compound's chemical structure, characterized by multiple aromatic rings and iodine atoms, suggests it is likely a lipophilic compound with poor water solubility. This can lead to a low dissolution rate in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3]
-
Poor Membrane Permeability: While lipophilicity can aid in membrane crossing, very high lipophilicity can sometimes lead to partitioning within the lipid bilayer of the intestinal cell membrane, hindering its passage into the bloodstream. The large molecular size of this compound may also limit its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching systemic circulation. In the liver, it may be extensively metabolized by enzymes, reducing the amount of active drug that reaches the bloodstream.[1]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters present in the intestinal wall can actively pump the drug back into the GI lumen, thereby limiting its net absorption.
Q2: What are the initial steps we should take to troubleshoot the poor oral bioavailability of this compound?
A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization:
-
Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Determine the partition coefficient (LogP) to understand its lipophilicity.
-
Assess its solid-state properties (crystalline vs. amorphous) as this can significantly impact solubility.
-
-
In Vitro Permeability Assessment:
-
Utilize in vitro models like the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.
-
-
Preliminary Formulation Screening:
-
Test simple formulations such as suspensions in different vehicles (e.g., with surfactants or viscosity-enhancing agents) to see if any improvement in exposure is observed in a small-scale animal study.
-
This initial data will help you identify the primary barrier to this compound's oral absorption and guide the selection of an appropriate formulation strategy.
Troubleshooting Guides & Formulation Strategies
This section provides detailed troubleshooting guides for common formulation challenges, including experimental protocols and data presentation examples.
Strategy 1: Enhancing Solubility and Dissolution through Nanoparticle Engineering
Issue: this compound's dissolution rate is too slow, leading to incomplete absorption.
Proposed Solution: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved bioavailability.[1]
Experimental Protocol: Preparation of this compound Nanoparticles by Wet Milling
Objective: To produce a stable nanosuspension of this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Homogenize the pre-suspension for 10 minutes at 5000 rpm to ensure uniform particle distribution.
-
Transfer the pre-suspension to the milling chamber of the bead mill, containing the milling media.
-
Mill the suspension at a high speed (e.g., 2500 rpm) for a predetermined time (e.g., 1-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent drug degradation.
-
Periodically withdraw small samples to monitor particle size reduction using a dynamic light scattering (DLS) instrument.
-
Once the desired particle size is achieved (typically < 200 nm), separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Data Presentation: this compound Nanoparticle Characterization
| Formulation Code | Stabilizer | Milling Time (hours) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) |
| AC-NS-01 | 1% Poloxamer 407 | 1 | 450 ± 25 | 0.35 | -15.2 ± 1.8 |
| AC-NS-02 | 1% Poloxamer 407 | 2 | 210 ± 15 | 0.22 | -18.5 ± 2.1 |
| AC-NS-03 | 1% Poloxamer 407 | 4 | 155 ± 10 | 0.18 | -20.1 ± 1.5 |
| AC-NS-04 | 1% HPMC | 4 | 180 ± 12 | 0.25 | -12.3 ± 2.5 |
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for in vivo pharmacokinetic evaluation of this compound formulations.
Hypothetical Pharmacokinetic Data
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Control Suspension | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Nanosuspension (AC-NS-03) | 750 ± 120 | 1.5 | 6000 ± 980 | 500 |
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)
Issue: this compound is highly lipophilic and may be limited by its partitioning into the intestinal membrane or susceptible to first-pass metabolism.
Proposed Solution: Formulating this compound in a lipid-based system can enhance its oral bioavailability by several mechanisms:
-
Improved Solubilization: The drug is dissolved in the lipid vehicle, bypassing the dissolution step in the GI tract.[4][5]
-
Enhanced Absorption: The presence of lipids can stimulate bile secretion, leading to the formation of micelles that can solubilize the drug and facilitate its transport across the intestinal wall.
-
Lymphatic Transport: Highly lipophilic drugs formulated with long-chain triglycerides can be absorbed via the intestinal lymphatic system, bypassing the portal circulation and reducing first-pass metabolism in the liver.[4]
Experimental Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To develop a SMEDDS formulation for this compound that forms a fine microemulsion upon contact with aqueous media.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-microemulsifying region.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer until a homogenous solution is formed.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the SMEDDS formulation to 250 mL of deionized water in a glass beaker with gentle agitation. Observe the formation of the microemulsion and measure the time it takes to emulsify.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting microemulsion using DLS.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Data Presentation: Characterization of this compound SMEDDS
| Formulation Code | Composition (Oil:Surfactant:Co-surfactant) | Emulsification Time (s) | Droplet Size (nm) | PDI |
| AC-SMEDDS-01 | Capryol 90:Kolliphor RH 40:Transcutol HP (20:50:30) | < 60 | 45 ± 5 | 0.15 |
| AC-SMEDDS-02 | Labrafil M 1944 CS:Cremophor EL:Plurol Oleique (30:40:30) | < 45 | 30 ± 4 | 0.12 |
Logical Relationship of LBDDS Components
Caption: Logical flow of a SMEDDS formulation to enhance oral bioavailability.
Strategy 3: Prodrug Approach
Issue: this compound may have inherent properties (e.g., poor permeability, high first-pass metabolism) that are difficult to overcome with formulation alone.
Proposed Solution: A prodrug of this compound could be synthesized to improve its physicochemical properties. For instance, a more hydrophilic promoiety could be attached to temporarily mask the lipophilic nature of the parent drug, potentially improving its solubility and interaction with uptake transporters.[3][6]
Conceptual Signaling Pathway for Prodrug Activation
Caption: Conceptual pathway of this compound prodrug absorption and activation.
Note on Prodrug Development: The design and synthesis of a prodrug is a complex process that requires significant medicinal chemistry efforts. The selection of the promoiety is critical and should be tailored to the specific properties of this compound that need to be improved. The ideal prodrug should be stable in the GI tract, efficiently absorbed, and then rapidly converted to the active parent drug in the body.[6]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Acetiromate experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetiromate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as TBF-43, is an antilipidemic drug candidate. It is a thyromimetic compound, meaning it mimics the effects of thyroid hormones. Specifically, this compound is a selective agonist for the Thyroid Hormone Receptor Beta (THR-β).[1][2] THR-β is the predominant isoform of the thyroid hormone receptor in the liver and is primarily responsible for the reduction of cholesterol levels.[1][2][3] By selectively activating THR-β, this compound aims to lower lipids, particularly cholesterol and triglycerides, with reduced risk of the side effects associated with non-selective thyroid hormone action on other tissues like the heart and bone, which are primarily mediated by THR-α.[1][2][3]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in experimental settings to investigate:
-
Lipid metabolism: Studying its effects on lowering LDL cholesterol, triglycerides, and other lipid parameters.
-
Thyroid hormone receptor biology: As a selective THR-β agonist, it is a valuable tool to dissect the specific roles of this receptor isoform in various physiological processes.[2]
-
Drug development for metabolic diseases: Investigating its potential as a therapeutic agent for conditions like hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).
Q3: Where can I find detailed experimental protocols for working with this compound?
Detailed protocols can often be found in the supplementary materials of published research articles that have utilized this compound. For a general framework, you can refer to established protocols for nuclear receptor transactivation assays. These typically involve cell lines (e.g., HEK293) co-transfected with an expression vector for the target receptor (THR-β) and a reporter gene vector containing a thyroid hormone response element (TRE) linked to a reporter gene like luciferase.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Potency Assays (e.g., IC50/EC50 values)
Question: We are observing significant well-to-well and experiment-to-experiment variability in our cell-based assays measuring the potency of this compound. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Problem: this compound, like many small molecules, may have limited aqueous solubility. Precipitation in culture media can lead to inconsistent concentrations. The compound may also be unstable under certain conditions (e.g., pH, light exposure).[4][5]
-
Solution:
-
Visually inspect your stock solutions and final assay concentrations for any signs of precipitation.
-
Consider using a co-solvent like DMSO, but ensure the final concentration is low and consistent across all wells to avoid solvent-induced artifacts.
-
Prepare fresh dilutions of this compound for each experiment from a well-characterized stock.
-
Evaluate the stability of this compound in your specific assay medium over the time course of the experiment.
-
-
-
Cell Health and Passage Number:
-
Problem: Inconsistent cell health, high passage numbers, or mycoplasma contamination can alter cellular responses to stimuli.
-
Solution:
-
Use cells with a consistent and low passage number for all experiments.
-
Regularly test your cell lines for mycoplasma contamination.
-
Ensure consistent cell seeding density across all wells.
-
-
-
Assay Reagent Variability:
-
Problem: Lot-to-lot variability in serum (e.g., FBS), transfection reagents, or reporter assay substrates can impact results.
-
Solution:
-
Test new lots of critical reagents against a reference lot before use in critical experiments.
-
If possible, purchase a large batch of serum and other critical reagents to ensure consistency over a series of experiments.
-
-
-
Inconsistent Incubation Times and Conditions:
-
Problem: Minor variations in incubation times or environmental conditions (temperature, CO2 levels) can affect cellular responses.
-
Solution:
-
Use a calibrated and well-maintained incubator.
-
Ensure that all plates are treated and incubated for the exact same duration.
-
-
Issue 2: Discrepancies Between Binding Affinity and Functional Activity
Question: We have determined the binding affinity of this compound to THR-β, but the functional assay results (e.g., gene expression) are not as potent as expected. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Cellular Uptake and Efflux:
-
Problem: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps.
-
Solution:
-
Use cell lines with known transporter expression profiles.
-
Consider using cell permeability assays (e.g., Caco-2) to assess the compound's ability to enter cells.
-
-
-
Presence of Endogenous Ligands:
-
Problem: The presence of endogenous thyroid hormones in the serum of the cell culture medium can compete with this compound for binding to THR-β.
-
Solution:
-
Use charcoal-stripped serum to remove endogenous hormones.
-
-
-
Cofactor Availability:
-
Problem: The transcriptional activity of nuclear receptors like THR-β depends on the presence and activity of co-activator and co-repressor proteins. The levels of these cofactors can vary between different cell types.
-
Solution:
-
Choose a cell line that is known to be responsive to thyroid hormones.
-
Consider overexpressing key co-activators if you suspect they are limiting.
-
-
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Question: We are observing cellular toxicity or changes in gene expression that are not consistent with THR-β activation. How can we investigate potential off-target effects of this compound?
Possible Causes and Troubleshooting Steps:
-
Activation of Other Nuclear Receptors:
-
Problem: Although designed to be selective, this compound may interact with other nuclear receptors at higher concentrations.
-
Solution:
-
Perform counter-screening assays using a panel of other nuclear receptors (e.g., THR-α, PPARs, LXR).
-
-
-
General Cellular Toxicity:
-
Problem: At high concentrations, many compounds can induce non-specific toxicity.
-
Solution:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to determine the concentration range where this compound is not toxic.
-
-
-
Interaction with Other Cellular Pathways:
-
Problem: this compound may interact with other proteins or signaling pathways in the cell.
-
Solution:
-
Utilize computational tools to predict potential off-target interactions based on the structure of this compound.
-
Employ broader "omics" approaches like transcriptomics or proteomics to identify unexpected changes in cellular pathways.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound and Other THR-β Agonists (Illustrative Data)
| Compound | Target Receptor | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | THR-β | Reporter Gene Assay | Data not available in searched literature | - |
| T3 (Triiodothyronine) | THR-β | Binding Assay | ~0.2 | [6] |
| GC-1 (Sobetirome) | THR-β | Binding Assay | ~1.5 | [2] |
| MGL-3196 (Resmetirom) | THR-β | Reporter Gene Assay | ~200 | Fictional Data |
Table 2: Clinical Efficacy of this compound in Hyperlipidemia (Illustrative Data from a Hypothetical Phase II Trial)
| Treatment Group | N | Baseline LDL-C (mg/dL) | % Change in LDL-C from Baseline (Mean ± SD) | p-value vs. Placebo |
| Placebo | 50 | 155 | -5 ± 8 | - |
| This compound (50 mg) | 50 | 152 | -25 ± 15 | <0.01 |
| This compound (100 mg) | 50 | 158 | -35 ± 12 | <0.001 |
Note: This table presents hypothetical data for illustrative purposes, as specific clinical trial data with this level of detail for this compound was not found in the search results.
Experimental Protocols
Key Experiment: THR-β Reporter Gene Assay
Objective: To determine the functional potency (EC50) of this compound as a THR-β agonist.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% charcoal-stripped fetal bovine serum.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with a mammalian expression vector for human THR-β and a reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of firefly luciferase. A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
The normalized data is then plotted against the logarithm of the this compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
-
Mandatory Visualizations
Caption: this compound signaling pathway in a hepatocyte.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. Lipid-Lowering Efficacy of Ezetimibe in Patients with Atherosclerotic Cardiovascular Disease: A Systematic Review and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Findings in Acetiromate Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected results during preclinical and clinical studies of Acetiromate (also known as Adecol, TBF 43, or acetyltriiodothyronine formic acid). As a thyromimetic agent, this compound is designed to selectively target thyroid hormone receptors (TRs) to achieve therapeutic effects, primarily in lipid metabolism, while minimizing the adverse effects associated with excessive thyroid hormone activity. However, as with any investigational compound, unexpected outcomes can arise. This guide offers a structured approach to understanding and addressing such findings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected elevations in liver enzymes (ALT, AST) in our preclinical models treated with this compound. Is this a known effect?
A1: While specific data on this compound-induced liver enzyme elevation is limited in readily available literature, it is a noteworthy finding that requires careful investigation. Other thyromimetic drugs have been associated with transient increases in liver aminotransferase enzymes.[1] For instance, a phase III study of another thyromimetic, eprotirome, reported statistically significant increases in aspartate aminotransferase (AST) and alanine aminotransferase (ALT). In some cases, these elevations led to the discontinuation of the treatment.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the enzyme elevations are dose-dependent.
-
Histopathology: Conduct a thorough histological examination of liver tissue from treated animals to identify any signs of hepatocellular injury, cholestasis, or steatosis.
-
Mechanism of Injury: Investigate potential mechanisms, such as mitochondrial toxicity or induction of drug-metabolizing enzymes that might produce reactive metabolites.
-
Control Groups: Ensure that control groups (vehicle-treated) show no similar changes.
Q2: Our study shows a less significant reduction in LDL cholesterol than anticipated. What factors could be contributing to this?
A2: The lipid-lowering efficacy of thyromimetics can be influenced by several factors. The mechanism of action primarily involves the upregulation of hepatic LDL receptors.
Troubleshooting Steps:
-
Receptor Occupancy: Confirm target engagement by measuring the binding of this compound to thyroid hormone receptor-beta (TRβ) in liver tissue.
-
Genetic Variability: Consider the genetic background of the animal model, as variations in genes related to lipid metabolism could influence the response.
-
Dietary Factors: The composition of the diet in preclinical models can significantly impact lipid levels and the therapeutic response. Ensure consistency in the diet across all study groups.
-
Drug Metabolism: Investigate the pharmacokinetic profile of this compound in your model to ensure adequate exposure and to rule out rapid metabolism and clearance.
Q3: We have noted some unexpected cardiovascular effects, such as changes in heart rate or blood pressure, in our animal studies. How should we interpret this?
A3: Cardiovascular effects are a critical consideration for thyromimetics, as the thyroid hormone receptor-alpha (TRα) isoform is predominantly expressed in the heart. While this compound is expected to be TRβ-selective, any off-target activation of TRα could lead to cardiac effects.
Troubleshooting Steps:
-
TRα vs. TRβ Selectivity: Perform in vitro assays to confirm the selectivity of this compound for TRβ over TRα.
-
Cardiovascular Monitoring: Implement continuous cardiovascular monitoring (e.g., telemetry) in animal models to get a detailed profile of heart rate, blood pressure, and ECG changes.
-
Histopathology of Cardiac Tissue: Examine heart tissue for any signs of hypertrophy or other pathological changes.
-
Biomarker Analysis: Measure cardiac biomarkers (e.g., troponins) in serum to assess for any cardiac muscle damage.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for key experiments in the study of thyromimetics like this compound.
Thyroid Hormone Receptor Binding Assay (In Vitro)
-
Objective: To determine the binding affinity and selectivity of this compound for TRα and TRβ.
-
Methodology:
-
Prepare recombinant human TRα and TRβ ligand-binding domains.
-
Use a radiolabeled thyroid hormone (e.g., [125I]T3) as the competing ligand.
-
Incubate the receptor, radioligand, and varying concentrations of this compound.
-
Separate bound from free radioligand using a filtration method.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the IC50 values and subsequently the Ki (inhibition constant) to determine binding affinity. Selectivity is determined by the ratio of Ki values (Ki TRα / Ki TRβ).
-
Gene Expression Analysis in Liver Tissue (qPCR)
-
Objective: To measure the effect of this compound on the expression of target genes involved in lipid metabolism.
-
Methodology:
-
Harvest liver tissue from treated and control animals.
-
Isolate total RNA using a suitable extraction method (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (e.g., LDL receptor, SREBP-1c, CYP7A1) and a reference gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Data Presentation
Table 1: Hypothetical Preclinical Data on this compound – Liver Function Tests
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
| Vehicle Control | 0 | 45 ± 5 | 60 ± 8 |
| This compound | 10 | 65 ± 7 | 85 ± 10 |
| This compound | 30 | 120 ± 15 | 150 ± 20 |
| This compound | 100 | 250 ± 30 | 310 ± 35 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Hypothetical Preclinical Data on this compound – Serum Lipid Profile
| Treatment Group | Dose (mg/kg) | Total Cholesterol (% change) | LDL Cholesterol (% change) | HDL Cholesterol (% change) | Triglycerides (% change) |
| Vehicle Control | 0 | +2 ± 1.5 | +3 ± 2.0 | -1 ± 1.0 | +5 ± 3.0 |
| This compound | 10 | -15 ± 2.5 | -25 ± 3.0 | +5 ± 1.5 | -10 ± 2.0 |
| This compound | 30 | -30 ± 3.5 | -45 ± 4.0 | +8 ± 2.0 | -20 ± 2.5* |
| This compound | 100 | -40 ± 4.0 | -60 ± 5.0 | +10 ± 2.5 | -25 ± 3.0** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.
Visualizations
References
Acetiromate degradation products and their impact on assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of acetiromate and the impact of its degradation products on experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary structural features relevant to stability?
A1: this compound is a thyromimetic drug candidate investigated for the treatment of hyperlipidemia.[1] Its chemical structure is 4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid.[1][2] The key features relevant to its stability are the ester linkage (acetyloxy group) and the iodinated diphenyl ether core. The ester group is particularly susceptible to hydrolysis.
Q2: What is the most common degradation pathway for this compound?
A2: The most anticipated degradation pathway for this compound is hydrolysis of the ester bond.[3][4][5] This reaction can be catalyzed by acid or base and results in the cleavage of the acetyl group. This process yields two primary degradation products: the active phenolic compound, 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid (the deacetylated product), and acetic acid.
Q3: Why is it critical to monitor for this compound degradation?
A3: Monitoring the degradation of an active pharmaceutical ingredient (API) like this compound is essential for several reasons. Chemical degradation can alter the drug's efficacy, potentially leading to a loss of potency.[6] Furthermore, degradation products may have different pharmacological or toxicological profiles. For regulatory purposes, it is mandatory to identify and quantify degradation products to ensure the safety, quality, and shelf-life of the drug substance and product.[7]
Q4: Which analytical techniques are best suited for analyzing this compound and its degradation products?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable method for quantifying this compound and its potential degradation products.[8][9][10] This technique allows for the separation and quantification of the parent drug from its more polar hydrolysis product. For structural confirmation of unknown degradants, liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method.[6]
Troubleshooting Assay-Related Issues
Q5: My HPLC analysis of an aged this compound sample shows a new, more polar peak. What is the likely cause?
A5: The appearance of a new, earlier-eluting (more polar) peak in your RP-HPLC chromatogram is a strong indication of this compound degradation via hydrolysis. The primary degradation product, 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid, is more polar than the parent this compound due to the presence of a free hydroxyl group instead of the acetyl group, causing it to have a shorter retention time on a C18 column.
Q6: How can I confirm the identity of a suspected degradation product in my assay?
A6: To confirm the identity of a suspected degradant, you can perform a co-injection experiment. Spike your sample with a reference standard of the suspected compound (if available). If the peak height of the suspected degradant increases without the appearance of a new peak, it confirms the identity. Alternatively, LC-MS analysis can be used to determine the mass of the unknown peak and compare it to the expected mass of the hydrolysis product.
Q7: I am observing a loss of this compound concentration in my stock solutions. How can I improve stability?
A7: Loss of this compound in solution is likely due to hydrolysis. The stability of esters in solution is highly dependent on pH and temperature. To improve stability:
-
pH Control: Prepare stock solutions in a slightly acidic, buffered solvent (e.g., pH 4-5), as both highly acidic and alkaline conditions catalyze hydrolysis.[3][4]
-
Temperature: Store stock solutions and samples at reduced temperatures (e.g., 2-8°C or -20°C) to slow the rate of degradation.
-
Solvent: Use aprotic solvents like acetonitrile or DMSO for initial stock preparation before diluting into aqueous buffers for experiments.
-
Fresh Preparation: Prepare aqueous solutions fresh daily to minimize degradation over time.
Quantitative Data Summary
While specific public data on this compound forced degradation is limited, the following table provides a hypothetical summary based on the expected behavior of an aromatic acetyl ester under typical stress conditions. A target degradation of 5-20% is often recommended for developing stability-indicating methods.[7]
| Stress Condition | Reagent/Condition | Time | Temperature | Expected Degradation (%) | Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 15% | 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 25°C | 15 - 20% | 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid |
| Oxidative | 3% H₂O₂ | 24 hours | 25°C | 5 - 10% | Potential oxidized species |
| Thermal | Dry Heat | 48 hours | 80°C | < 5% | Minor degradants |
| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours | 25°C | < 5% | Minor degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate the primary hydrolysis degradation product of this compound and to test the specificity of a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Class A volumetric flasks, pipettes
-
HPLC system with UV detector and C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Acid Degradation: Add 1 mL of this compound stock to 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Degradation: Add 1 mL of this compound stock to 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Add 1 mL of this compound stock to 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours and dilute with mobile phase.
-
Control Sample: Prepare a control by diluting the this compound stock solution with mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples using a validated RP-HPLC method (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA, detection at 225 nm).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-(4-(Acetyloxy)-3-iodophenoxy)-3,5-diiodobenzoic acid | C15H9I3O5 | CID 16748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Validating Acetiromate's Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the specificity of Acetiromate, a thyroid hormone receptor (TR) agonist. The following resources will help address common issues encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a synthetic analog of thyroid hormone and is expected to primarily target the thyroid hormone receptors, TRα and TRβ. The therapeutic benefits of this compound in treating hyperlipidemia are believed to be mediated through its action as an agonist on TRβ, which is the predominant isoform in the liver.[1] TRβ activation in the liver increases the metabolism of cholesterol and triglycerides.
Q2: Why is it crucial to establish this compound's specificity for TRβ over TRα?
While both TRα and TRβ are activated by thyroid hormones, they have distinct tissue distribution and physiological roles. TRα is predominantly expressed in the heart, bone, and central nervous system, where its activation can lead to undesirable side effects such as tachycardia (increased heart rate), arrhythmias, and bone loss.[1] In contrast, TRβ is the major isoform in the liver, and its selective activation is associated with beneficial metabolic effects, including lowering LDL cholesterol and triglycerides. Therefore, demonstrating the TRβ-selectivity of this compound is critical for its therapeutic rationale and safety profile.
Q3: What are the essential control experiments to validate the specificity of this compound?
To rigorously validate the specificity of this compound, a series of control experiments are necessary:
-
Receptor Binding Assays: To determine the binding affinity of this compound for both TRα and TRβ isoforms.
-
Functional Reporter Gene Assays: To measure the functional potency and selectivity of this compound in activating TRα and TRβ.
-
Off-Target Screening: To assess the binding of this compound to a broad panel of other nuclear receptors and unrelated targets.
-
In Vivo Studies in Animal Models: To confirm the desired physiological effects (e.g., lipid-lowering) and the absence of TRα-mediated side effects (e.g., cardiac effects).
Troubleshooting Guides
Competitive Binding Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | 1. Radiolabeled ligand concentration is too high.2. Insufficient washing of filters.3. Filter type is not optimal. | 1. Titrate the radiolabeled ligand to a concentration at or below its Kd.2. Increase the number and volume of wash steps.3. Test different filter materials (e.g., glass fiber vs. nitrocellulose). |
| Low specific binding | 1. Inactive receptor preparation.2. Incorrect buffer composition (pH, ionic strength).3. Degradation of this compound or radioligand. | 1. Use a fresh batch of receptor protein and verify its activity.2. Optimize the binding buffer composition.3. Prepare fresh solutions of this compound and the radioligand. |
| Inconsistent IC50 values | 1. Pipetting errors.2. Incomplete dissolution of this compound.3. Assay not at equilibrium. | 1. Use calibrated pipettes and ensure thorough mixing.2. Ensure this compound is fully dissolved in the appropriate solvent before dilution.3. Increase the incubation time to ensure binding has reached equilibrium. |
Reporter Gene Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High background luciferase activity | 1. Promoter leakiness in the reporter construct.2. High basal activity of the co-transfected receptor. | 1. Use a reporter construct with a minimal promoter.2. Reduce the amount of receptor expression plasmid used for transfection. |
| Low signal-to-noise ratio | 1. Low transfection efficiency.2. Suboptimal concentration of this compound.3. Inappropriate cell line. | 1. Optimize the transfection protocol (e.g., DNA:transfection reagent ratio).2. Perform a dose-response curve to identify the optimal concentration range.3. Use a cell line known to have low endogenous TR expression. |
| Discrepancy between binding and functional data | 1. This compound may be a partial agonist or antagonist.2. Presence of cellular factors influencing receptor activity. | 1. Characterize the dose-response curve to determine the maximal efficacy.2. Consider co-transfection with co-activator or co-repressor proteins. |
Data Presentation
Table 1: Illustrative Binding Affinity of a TRβ-Selective Agonist for Human TR Isoforms
| Compound | Receptor | IC50 (nM) |
| This compound (Example Data) | hTRα1 | 500 |
| hTRβ1 | 50 | |
| Triiodothyronine (T3) (Control) | hTRα1 | 10 |
| hTRβ1 | 10 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative Functional Potency of a TRβ-Selective Agonist in a Reporter Gene Assay
| Compound | Receptor | EC50 (nM) |
| This compound (Example Data) | hTRα1 | 1000 |
| hTRβ1 | 100 | |
| Triiodothyronine (T3) (Control) | hTRα1 | 20 |
| hTRβ1 | 20 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for TRα and TRβ.
Methodology:
-
Receptor Preparation: Prepare soluble extracts of human TRα1 and TRβ1 ligand-binding domains expressed in a suitable system (e.g., E. coli).
-
Assay Buffer: Prepare a binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
Reaction Mixture: In a 96-well plate, combine the receptor extract, a fixed concentration of a high-affinity radioligand (e.g., [125I]-T3), and varying concentrations of unlabeled this compound or a control compound (unlabeled T3).
-
Incubation: Incubate the plate at 4°C for 18 hours to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Wash the filters with ice-cold wash buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Reporter Gene Assay
Objective: To measure the functional potency (EC50) of this compound in activating TRα and TRβ.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with an expression vector for either full-length human TRα1 or TRβ1, a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound or a control agonist (T3) for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for specificity validation.
Caption: Logic of TRβ selectivity.
References
Validation & Comparative
Comparative Analysis of Acetiromate and Sobetirome: A Review of Two Thyromimetic Agents
A comparative analysis of Acetiromate and Sobetirome is significantly hindered by the limited publicly available scientific data for this compound. While Sobetirome has been the subject of numerous preclinical and clinical studies, providing a clear understanding of its mechanism of action and pharmacological profile, information on this compound is scarce. This guide therefore provides a comprehensive overview of Sobetirome, alongside the limited available information for this compound, to offer as complete a perspective as possible for researchers, scientists, and drug development professionals.
This compound: An Obscure Antilipidemic Agent
Sobetirome: A Selective Thyroid Hormone Receptor-β Agonist
Sobetirom (also known as GC-1) is a synthetic thyromimetic agent that has been extensively studied for its potential in treating dyslipidemia and other metabolic disorders.[2][3] It is a selective agonist for the thyroid hormone receptor-beta (TRβ), with a preferential accumulation in the liver.[2][4] This selectivity is key to its therapeutic potential, aiming to harness the beneficial metabolic effects of thyroid hormone while minimizing the adverse effects associated with the activation of the thyroid hormone receptor-alpha (TRα), which is predominantly found in the heart, bone, and muscle.[2][4]
The primary mechanism of action for Sobetirome involves its binding to and activation of TRβ.[3] In the liver, this activation leads to the stimulation of pathways that lower cholesterol.[2] One of the key mechanisms is the enhancement of reverse cholesterol transport, a process where excess cholesterol is moved from peripheral tissues back to the liver for excretion.[5]
The following tables summarize key quantitative data for Sobetirome based on available preclinical and clinical studies.
Table 1: Receptor Binding and Activation
| Parameter | Receptor Isoform | Value | Reference |
| EC50 | TRβ-1 | 0.16 μM | [6] |
| TRα-1 | 0.58 μM | [6] |
Table 2: Preclinical Efficacy of Sobetirome in Animal Models
| Animal Model | Condition | Key Findings | Reference |
| Euthyroid Mice | Normal | Reduced serum cholesterol by 25% and triglycerides by 75%. | [1] |
| Homozygous Familial Hypercholesterolemia Mice | Hypercholesterolemia | Significant reduction in LDL cholesterol. | [6] |
| Primates | Normal | Lowered LDL cholesterol and lipoprotein(a). | [2] |
Table 3: Clinical Efficacy of Sobetirome
| Study Phase | Population | Dosage | Key Findings | Reference |
| Phase 1 (Single Dose) | Healthy Volunteers | Up to 450 μg | Up to 22% reduction in LDL cholesterol. | [5] |
| Phase 1 (Multiple Doses) | Healthy Volunteers | Up to 100 μ g/day for 2 weeks | Up to 41% reduction in LDL cholesterol. | [5][7] |
Thyroid Hormone Receptor Signaling Pathway
The diagram below illustrates the general signaling pathway of thyroid hormone receptors, which is the target of Sobetirome.
Experimental Workflow: Evaluating Sobetirome in a Hyperlipidemia Mouse Model
The following diagram outlines a typical experimental workflow to assess the efficacy of Sobetirome in a diet-induced hyperlipidemia mouse model.
In Vitro Receptor Binding Assay (Competitive Binding)
-
Objective: To determine the binding affinity and selectivity of Sobetirome for TRα and TRβ isoforms.
-
Methodology:
-
Prepare purified recombinant human TRα and TRβ proteins.
-
Use a radiolabeled thyroid hormone, such as [¹²⁵I]T₃, as the ligand.
-
In a multi-well plate, incubate a constant concentration of the radiolabeled ligand and the receptor protein with increasing concentrations of unlabeled Sobetirome.
-
After incubation to reach equilibrium, separate the bound from free radioligand using a filter-binding assay.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of Sobetirome that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).
-
In Vivo Hyperlipidemia Animal Model Study
-
Objective: To evaluate the in vivo efficacy of Sobetirome in reducing plasma lipid levels.
-
Methodology:
-
Use a suitable animal model, such as C57BL/6J mice.
-
Induce hyperlipidemia by feeding the mice a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Randomly assign the hyperlipidemic mice to different treatment groups: a vehicle control group and one or more Sobetirome dose groups.
-
Administer Sobetirome or the vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for the duration of the study (e.g., 4-8 weeks).
-
Monitor animal health, body weight, and food intake regularly.
-
Collect blood samples at baseline and at various time points during the study.
-
Analyze plasma samples for total cholesterol, LDL cholesterol, HDL cholesterol, and triglyceride levels using standard enzymatic assays.
-
At the end of the study, euthanize the animals and collect liver tissue for further analysis, such as gene expression studies of lipid metabolism-related genes (e.g., SREBP-1c, CYP7A1) using RT-qPCR.
-
Conclusion
While both this compound and Sobetirome have been identified as antilipidemic agents, a detailed comparative analysis is currently impossible due to the lack of accessible scientific data on this compound. Sobetirome, on the other hand, is a well-characterized TRβ-selective agonist with demonstrated efficacy in lowering cholesterol and triglycerides in both preclinical and early-phase clinical studies. Its liver-targeted action and receptor selectivity represent a strategic approach to achieving the metabolic benefits of thyroid hormone activation while minimizing the potential for adverse effects in other tissues. Further research and public dissemination of data on this compound would be necessary to enable a comprehensive comparison of these two thyromimetic compounds.
References
- 1. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sobetirome: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Evolving Landscape of THR-β Agonists: A Comparative Analysis of Acetiromate and Novel Agents in Metabolic and Liver Diseases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Acetiromate and other Thyroid Hormone Receptor-beta (THR-β) agonists, supported by available experimental data. While this compound represents an early exploration into this class of drugs for hyperlipidemia, the field has seen significant advancements with the development of highly selective THR-β agonists targeting non-alcoholic steatohepatitis (NASH), now known as metabolic dysfunction-associated steatohepatitis (MASH).
The therapeutic potential of targeting the thyroid hormone receptor (THR) has been recognized for decades. The liver-specific isoform, THR-β, plays a crucial role in regulating lipid and glucose metabolism.[1][2] Activation of THR-β can lead to beneficial effects such as lowering atherogenic lipids and increasing hepatic fat metabolism, making it an attractive target for metabolic diseases.[3] However, the challenge has been to achieve these benefits without the deleterious systemic effects associated with the activation of the THR-α isoform, which is predominantly found in the heart, bone, and other tissues.[1][2] This has driven the development of THR-β selective agonists.
A Look Back: this compound
This compound, also known as Adecol, is an early thyromimetic compound that was investigated for the treatment of hyperlipidemia. Information from as early as 1974 describes its use in patients with high lipid levels. While detailed clinical trial data from contemporary studies are scarce, its historical use marks an initial step in harnessing the lipid-lowering effects of thyroid hormone analogues.
The Next Generation: Sobetirome and Eprotirome
In the pursuit of greater selectivity, compounds like Sobetirom (GC-1) and Eprotirome (KB2115) were developed. These agents showed promise in preclinical and early clinical studies for dyslipidemia.
-
Sobetirome (GC-1) demonstrated a preferential binding to THR-β and was shown to reduce LDL cholesterol by up to 41% in Phase 1 clinical trials.[4][5] It also showed potential in reducing body fat and clearing liver fat in animal models.[6] However, its development for hyperlipidemia was halted, partly due to concerns about potential class-wide adverse effects observed with other thyromimetics.[7][8]
-
Eprotirome (KB2115) also showed significant LDL cholesterol reduction in patients with familial hypercholesterolemia.[9][10] In a phase 3 trial, a 100 μg dose of eprotirome decreased LDL cholesterol by 22% compared to a 9% increase in the placebo group.[9] However, the trial was prematurely terminated due to findings of cartilage damage in dogs, and concerns about potential liver injury, as evidenced by significant increases in liver enzymes such as AST and ALT.[9]
The Modern Era: Resmetirom and VK2809 for NASH
The focus of THR-β agonist development has shifted towards treating NASH, a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis. Resmetirom (MGL-3196) and VK2809 are two leading candidates in this space, with extensive clinical trial data.
Resmetirom (MGL-3196) is a liver-directed, orally active, selective THR-β agonist.[1] It has shown approximately 28-fold selectivity for THR-β over THR-α.[2] In a Phase 2 trial, resmetirom-treated patients showed a significant relative reduction in hepatic fat compared to placebo at both week 12 (-32.9% vs -10.4%) and week 36 (-37.3% vs -8.5%).[11][12] More recently, the Phase 3 MAESTRO-NASH trial demonstrated that resmetirom was superior to placebo in achieving NASH resolution and improvement in fibrosis.[7]
VK2809 is another potent and selective THR-β agonist. In a Phase 2b VOYAGE study in patients with biopsy-confirmed NASH, VK2809 demonstrated robust reductions in liver fat content.[6] At 52 weeks, patients receiving VK2809 showed a mean relative change from baseline in liver fat ranging from 37% to 55%.[6][10] The study also met its secondary endpoints, with a significant percentage of patients achieving NASH resolution and fibrosis improvement.[13]
Quantitative Efficacy Comparison of THR-β Agonists
The following tables summarize the key efficacy data from clinical trials of various THR-β agonists.
| Drug | Indication | Trial Phase | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound | Hyperlipidemia | Early Clinical Use | Lipid Lowering | Historical data, specific percentages not readily available in recent literature. | |
| Sobetirome (GC-1) | Dyslipidemia | Phase 1 | LDL Cholesterol Reduction | Up to 41% reduction. | [4][5] |
| Eprotirome (KB2115) | Familial Hypercholesterolemia | Phase 3 | LDL Cholesterol Reduction | 22% reduction with 100 μg dose. | [9] |
| Resmetirom (MGL-3196) | NASH with Fibrosis | Phase 3 (MAESTRO-NASH) | NASH Resolution (no worsening of fibrosis) | 25.9% (80mg) and 29.9% (100mg) vs 9.7% (placebo). | [7] |
| Fibrosis Improvement (≥1 stage, no worsening of NASH) | 24.2% (80mg) and 25.9% (100mg) vs 14.2% (placebo). | [7] | |||
| Phase 2 | Relative Reduction in Hepatic Fat (MRI-PDFF) at 36 weeks | -37.3% vs -8.5% (placebo). | [11][12] | ||
| VK2809 | NASH with Fibrosis | Phase 2b (VOYAGE) | NASH Resolution (no worsening of fibrosis) | 63% to 75% across treatment groups vs 29% (placebo). | [13] |
| Fibrosis Improvement (≥1 stage, no worsening of NASH) | 44% to 57% across treatment groups vs 34% (placebo). | [13] | |||
| Mean Relative Reduction in Liver Fat (MRI-PDFF) at 52 weeks | 37% to 55% across treatment groups. | [6][10] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the efficacy data.
Eprotirome (AKKA Trial - Phase 3): This was a randomized, double-blind, placebo-controlled, parallel-group study. Patients with heterozygous familial hypercholesterolemia who had not reached target LDL cholesterol concentrations on statin therapy were randomized to receive 50 μg or 100 μg of eprotirome, or placebo, once daily. The primary efficacy analysis was planned for 12 weeks, but the trial was terminated early. The key endpoint reported was the mean percentage change in LDL cholesterol from baseline.[9]
Resmetirom (Phase 2 Trial): This was a 36-week, multicenter, randomized, double-blind, placebo-controlled study in adults with biopsy-confirmed NASH (fibrosis stages 1-3) and a hepatic fat fraction of at least 10% on MRI-Proton Density Fat Fraction (MRI-PDFF). Patients were randomized 2:1 to receive 80 mg of resmetirom or placebo orally once daily. The primary endpoint was the relative change in hepatic fat as assessed by MRI-PDFF at week 12. Liver biopsies were performed at baseline and week 36.[11][12]
VK2809 (VOYAGE Trial - Phase 2b): This was a 52-week, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed NASH and fibrosis. Patients received one of four doses of VK2809 or placebo. The primary endpoint was the percentage change in liver fat content from baseline to week 12 as measured by MRI-PDFF. Secondary endpoints at 52 weeks included histologic changes assessed by liver biopsy, such as NASH resolution and fibrosis improvement.[6][14]
Signaling Pathways and Experimental Workflows
The mechanism of action of THR-β agonists involves the activation of specific gene expression programs in the liver.
This diagram illustrates the general mechanism of action for a THR-β agonist. The agonist enters the hepatocyte and binds to the THR-β receptor in the nucleus. This complex then forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on the DNA, leading to the transcription of target genes. These genes are involved in increasing mitochondrial biogenesis and function, which enhances fatty acid oxidation, and in promoting the uptake of LDL cholesterol and its conversion to bile acids.
References
- 1. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug [xiahepublishing.com]
- 3. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. meddatax.com [meddatax.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Validating Acetiromate's Mechanism: A Comparative Guide Using THR-β Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetiromate's mechanism of action with other thyroid hormone receptor-beta (THR-β) agonists, supported by experimental data derived from THR-β knockout models. While direct studies on this compound in THR-β knockout mice are not publicly available, this guide will use data from studies on the first-generation THR-β agonist, Sobetirome (GC-1), to illustrate the validation process and expected outcomes.
Introduction to this compound and THR-β Agonism
This compound is a selective THR-β agonist designed to target the thyroid hormone receptor beta, which is predominantly expressed in the liver.[1][2] This selectivity aims to harness the beneficial metabolic effects of thyroid hormone signaling, such as lowering cholesterol and triglycerides, while minimizing the potential for adverse effects on the heart, bone, and muscle that are associated with THR-alpha (THR-α) activation.[3][4] The primary mechanism of action for THR-β agonists involves the regulation of gene expression related to lipid metabolism.[5]
The validation of this mechanism relies on demonstrating that the therapeutic effects of the drug are absent in animals lacking the THR-β receptor. THR-β knockout (KO) mouse models are therefore a critical tool for confirming the on-target activity of selective THR-β agonists like this compound.[6] Studies using THR-β knockout mice have been instrumental in defining the specific roles of this receptor in physiology.[6]
The Role of THR-β in Lipid Metabolism: Insights from Knockout Studies
Research utilizing THR-β knockout mice has unequivocally established the pivotal role of this receptor in mediating the lipid-lowering effects of thyroid hormones.[7][8] Experiments in mice lacking the THR-β gene (TRbeta-/-) have shown a complete loss of the normal stimulatory response of cholesterol 7alpha-hydroxylase (CYP7A) to thyroid hormone (T3).[7] CYP7A is the rate-limiting enzyme in the conversion of cholesterol to bile acids, a major pathway for cholesterol excretion.[9] This finding confirms that the cholesterol-lowering effect of thyroid hormone is mediated through THR-β.[7][8]
Furthermore, studies on THR-β deficient mice have demonstrated that the ability of thyroid hormone to regulate serum cholesterol levels is abrogated in the absence of this receptor.[8] These foundational studies provide the basis for validating the mechanism of any THR-β agonist.
Comparative Efficacy: this compound vs. Alternatives in a THR-β Knockout Context
While specific data for this compound in THR-β knockout models is not available, we can infer its expected performance based on data from the well-characterized THR-β agonist, Sobetirome (GC-1). Sobetirome has been shown to effectively lower serum cholesterol and triglycerides in various animal models.[10][11]
The key validation experiment would involve treating wild-type (WT) and THR-β knockout (KO) mice with this compound and comparing its effects on lipid profiles to a vehicle control and a known THR-β agonist like Sobetirome.
Table 1: Expected Comparative Effects of this compound and Sobetirome in Wild-Type and THR-β Knockout Mice
| Parameter | Treatment Group | Wild-Type (WT) Mice | THR-β Knockout (KO) Mice | Expected Outcome for Validation |
| Serum Total Cholesterol | Vehicle | Baseline | Baseline | - |
| This compound | Significant Decrease | No Significant Change | Demonstrates THR-β dependency | |
| Sobetirome (GC-1) | Significant Decrease[9] | No Significant Change (Inferred) | Confirms known THR-β agonist effect | |
| Serum Triglycerides | Vehicle | Baseline | Baseline | - |
| This compound | Significant Decrease | No Significant Change | Demonstrates THR-β dependency | |
| Sobetirome (GC-1) | Significant Decrease[11] | No Significant Change (Inferred) | Confirms known THR-β agonist effect | |
| Hepatic CYP7A1 mRNA Expression | Vehicle | Baseline | Baseline | - |
| This compound | Significant Increase | No Significant Change | Validates mechanism of action | |
| Sobetirome (GC-1) | Significant Increase[9] | No Significant Change (Inferred) | Confirms known THR-β agonist effect |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of results. Below are standardized protocols for key experiments used to validate the mechanism of THR-β agonists.
Animal Models and Treatment
-
Animals: Male wild-type (C57BL/6J) and THR-β knockout (Thrb-/-) mice, 8-12 weeks of age. Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals are acclimated for at least one week before the start of the experiment.
-
Treatment Groups:
-
WT + Vehicle
-
WT + this compound
-
WT + Sobetirome (positive control)
-
THR-β KO + Vehicle
-
THR-β KO + this compound
-
THR-β KO + Sobetirome
-
-
Drug Administration: this compound and Sobetirom are administered daily via oral gavage for a period of 7 to 14 days. The vehicle control would be the same solvent used to dissolve the compounds.
Serum Lipid Analysis
-
Blood Collection: At the end of the treatment period, mice are fasted for 4-6 hours. Blood is collected via cardiac puncture under anesthesia.
-
Serum Separation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum.
-
Lipid Measurement: Serum levels of total cholesterol and triglycerides are determined using commercially available enzymatic assay kits according to the manufacturer's instructions.
Hepatic Gene Expression Analysis (RT-qPCR)
-
Tissue Collection: Livers are harvested immediately after blood collection, snap-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is isolated from a portion of the liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR (RT-qPCR) is performed using gene-specific primers for CYP7A1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of CYP7A1 is calculated using the ΔΔCt method.
Visualizing the Mechanism and Workflow
Signaling Pathway of THR-β Agonists
Caption: THR-β agonist signaling pathway in hepatocytes.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating this compound's mechanism.
Conclusion
The use of THR-β knockout models is indispensable for unequivocally validating the mechanism of action of selective THR-β agonists like this compound. Based on extensive research on thyroid hormone biology and first-generation THR-β agonists, it is expected that this compound will demonstrate a significant reduction in serum lipids and an increase in hepatic cholesterol metabolism in wild-type mice, with these effects being completely attenuated in THR-β knockout mice. This would provide definitive evidence that this compound achieves its therapeutic effects through on-target engagement of the THR-β receptor. Future studies directly investigating this compound in these models are necessary to confirm these expected outcomes and further solidify its therapeutic potential.
References
- 1. e-enm.org [e-enm.org]
- 2. CS27109, A Selective Thyroid Hormone Receptor-β Agonist Alleviates Metabolic-Associated Fatty Liver Disease in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into regulation of lipid metabolism by thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thyroid hormone receptors: lessons from knockout and knock-in mutant mice [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid hormone receptor beta-deficient mice show complete loss of the normal cholesterol 7alpha-hydroxylase (CYP7A) response to thyroid hormone but display enhanced resistance to dietary cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Requirement for thyroid hormone receptor beta in T3 regulation of cholesterol metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective thyroid receptor modulation by GC-1 reduces serum lipids and stimulates steps of reverse cholesterol transport in euthyroid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The thyroid hormone receptor-beta-selective agonist GC-1 differentially affects plasma lipids and cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of THR-β Agonists: A Comparative Look at Preclinical Models
A notable scarcity of recent preclinical data for the early thyromimetic Acetiromate has necessitated a broader examination of the more contemporary and extensively studied thyroid hormone receptor-beta (THR-β) selective agonists. This guide provides a comparative analysis of the effects of prominent THR-β agonists—Resmetirom (MGL-3196), Sobetirome (GC-1), and VK2809—in various animal models of dyslipidemia and non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH).
These next-generation compounds offer a promising therapeutic avenue by selectively targeting the THR-β receptor, which is predominantly expressed in the liver. This selectivity aims to harness the beneficial metabolic effects of thyroid hormone on lipid metabolism while minimizing the potential for adverse effects on the heart and bone that are associated with non-selective thyroid hormone receptor activation.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of THR-β Agonists in Animal Models
The following tables summarize the quantitative effects of Resmetirom, Sobetirome, and VK2809 on key metabolic and histological parameters in various preclinical models.
Table 1: Effects on Plasma Lipids
| Compound | Animal Model | Diet | Dosing Regimen | % Reduction in LDL-Cholesterol | % Reduction in Triglycerides | Citation(s) |
| Resmetirom | Ldlr-/-.Leiden mice | Fast-Food Diet (FFD) | 3 mg/kg/day for 10 weeks | Significant reduction | Significant reduction | [3] |
| Sobetirome | Mouse model of homozygous familial hypercholesterolemia | Standard chow or high-fat diet | Not specified | Significant reduction | Not specified | [4][5] |
| VK2809 | Diet-induced hypercholesterolemia rodent model | Not specified | Not specified | Promising reductions | Potent reductions | [6][7] |
| VK2809 | Phase 2a clinical trial (human) | Not applicable | Not specified | 11% to 20% (placebo-adjusted) | Statistically significant reductions | [6] |
Table 2: Effects on Liver Fat and Histology in NAFLD/NASH Models
| Compound | Animal Model | Diet | Dosing Regimen | % Reduction in Liver Fat/Triglycerides | Histological Improvements | Citation(s) |
| Resmetirom | Gubra-Amylin NASH (GAN) DIO-mouse model | GAN diet | Not specified | Significant reduction in liver total cholesterol | ≥2-point improvement in NAFLD Activity Score (NAS) | [8] |
| Resmetirom | AMLN diet-induced NASH mouse model | AMLN diet | 3 mg/kg and 5 mg/kg/day for 8 weeks | Significant reduction in hepatic steatosis | Improved liver fibrosis | [9][10] |
| VK2809 | Diet-induced NASH mouse model | Not specified | 10 mg/kg/day for 8 weeks | 70% reduction in liver triglycerides | 40% reduction in NAS, 50% reduction in total liver fibrosis | [11][12] |
| VK2809 | Glycogen Storage Disease Type Ia (GSD Ia) mouse model | Not specified | Not specified | Marked decrease in liver mass and hepatic triglycerides | - | [13] |
| Sobetirome | Rat model of NAFLD | Not specified | Not specified | Reduced hepatic steatosis | Not specified | [14] |
Experimental Protocols
The methodologies employed in preclinical studies of THR-β agonists share common features, particularly in the induction of metabolic disease and subsequent treatment evaluation.
Animal Models
A variety of rodent models are utilized to recapitulate the key features of human dyslipidemia and NAFLD/NASH.
-
Diet-Induced Obesity (DIO) Models: C57BL/6 mice are commonly fed high-fat, high-sugar, and high-cholesterol diets, such as a Fast-Food Diet (FFD) or the Gubra-Amylin NASH (GAN) diet, for extended periods (e.g., 24-30 weeks) to induce obesity, insulin resistance, dyslipidemia, and the full spectrum of NAFLD/NASH pathology, including fibrosis.[3][8][15]
-
Genetically Modified Models:
-
Ldlr-/-.Leiden mice: These mice lack the low-density lipoprotein receptor, leading to impaired cholesterol clearance and a predisposition to atherosclerosis, making them a relevant model for studying cardiovascular complications alongside liver disease.[3]
-
Mouse model of homozygous familial hypercholesterolemia: These mice also lack functional LDL receptors and are used to assess cholesterol-lowering efficacy independent of this pathway.[5]
-
-
Combined Models: Some studies employ a combination of a high-fat diet and a chemical inducer, such as a low dose of streptozotocin, to accelerate the development of a NASH phenotype with significant fibrosis.[16]
Drug Administration
The THR-β agonists are typically administered orally, either mixed in the diet or via oral gavage. Dosing regimens vary depending on the compound and the specific study but are generally administered daily for a period ranging from a few weeks to several months. For example, in some studies, Resmetirom has been administered at 3 mg/kg/day, while VK2809 has been tested at 10 mg/kg/day.[3][11]
Efficacy Endpoints
A comprehensive set of endpoints is used to evaluate the efficacy of these compounds:
-
Metabolic Parameters: Blood samples are collected to measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.[5]
-
Liver Histology: Liver tissue is collected at the end of the study and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning, which are components of the NAFLD Activity Score (NAS). Sirius Red staining is used to quantify the extent of liver fibrosis.[8]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is often performed on liver tissue to assess changes in the expression of genes involved in lipid metabolism, inflammation, and fibrosis.[17]
Signaling Pathways and Experimental Workflows
The therapeutic effects of THR-β agonists are mediated through the activation of specific signaling pathways in the liver. A typical experimental workflow for evaluating these compounds is also outlined below.
References
- 1. Role of thyroid receptor β in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tno-pharma.com [tno-pharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. vikingtherapeutics.com [vikingtherapeutics.com]
- 7. vikingtherapeutics.com [vikingtherapeutics.com]
- 8. gubra.dk [gubra.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Viking Therapeutics Announces Promising Top Line Results from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 12. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]
- 13. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. explorationpub.com [explorationpub.com]
- 16. Experimental model and novel therapeutic targets for non-alcoholic fatty liver disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Viking Therapeutics Announces Results of Gene Expression Analysis from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
Acetiromate and Metabolic Synergy: A Comparative Guide Based on Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct clinical or preclinical data on the synergistic effects of acetiromate in combination with other metabolic drugs is not currently available in published literature. This compound, a thyroid hormone receptor-beta (THR-β) agonist, has been investigated for its lipid-lowering properties. To provide a relevant comparative guide for the research community, this document will focus on the known synergistic effects of a close structural and mechanistic analog, resmetirom (formerly MGL-3196). Resmetirom, also a selective THR-β agonist, recently received FDA approval for the treatment of non-cirrhotic metabolic dysfunction-associated steatohepatitis (MASH) with moderate to advanced liver fibrosis.[1][2] This guide will present preclinical data on resmetirom's combination with metformin and discuss the theoretical framework for its synergy with other metabolic drug classes, offering insights into potential future research directions for this compound.
Synergistic Potential of THR-β Agonists: Insights from Resmetirom
The primary mechanism of action for THR-β agonists like this compound and resmetirom involves the selective activation of thyroid hormone receptors in the liver.[3] This activation leads to increased fatty acid oxidation and enhanced lipid metabolism, resulting in reduced liver fat.[4][5][6] The therapeutic potential of combining this targeted liver action with drugs that have complementary metabolic effects is a promising area of investigation.
Resmetirom and Metformin: A Preclinical Synergy in MASH
A recent preclinical study investigated the combination of half-dose resmetirom with metformin in a mouse model of metabolic dysfunction-associated steatohepatitis (MASH). The findings suggest a synergistic or additive effect, where the combination therapy achieved efficacy comparable to full-dose resmetirom in improving key MASH parameters.[1][7][8]
The study utilized an in vivo mouse model of MASH induced by a high-fat, high-cholesterol diet. The animals were divided into several treatment groups: a control group, a metformin-only group, a half-dose resmetirom-only group, a full-dose resmetirom-only group, and a combination therapy group (half-dose resmetirom + metformin). The treatment duration was 12 weeks. Key endpoints assessed included liver histology (steatosis, inflammation, fibrosis), gene expression analysis via transcriptome sequencing, and lipid profiling through lipidomics.[1][8]
The following table summarizes the key quantitative findings from the study, comparing the effects of the different treatment regimens on MASH-related parameters.
| Parameter | Metformin Monotherapy | Half-Dose Resmetirom Monotherapy | Full-Dose Resmetirom Monotherapy | Half-Dose Resmetirom + Metformin Combination |
| Liver Steatosis Score | Modest Reduction | Significant Reduction | Strong Reduction | Strong Reduction (Comparable to Full-Dose Resmetirom) |
| Inflammation Score | Modest Reduction | Significant Reduction | Strong Reduction | Strong Reduction (Comparable to Full-Dose Resmetirom) |
| Fibrosis Stage | Minimal Improvement | Modest Improvement | Significant Improvement | Significant Improvement (Comparable to Full-Dose Resmetirom) |
| CYP7A1 Expression (Cholesterol Metabolism) | No Significant Change | Increased | Significantly Increased | Significantly Increased (Comparable to Full-Dose Resmetirom) |
| Serum ALT Levels | Modest Reduction | Significant Reduction | Strong Reduction | Strong Reduction (Comparable to Full-Dose Resmetirom) |
| Serum AST Levels | Modest Reduction | Significant Reduction | Strong Reduction | Strong Reduction (Comparable to Full-Dose Resmetirom) |
Data presented is a qualitative summary based on the findings of the preclinical study.[1][7][8]
The study suggests that the combination of resmetirom and metformin works synergistically by targeting different but complementary pathways involved in MASH pathogenesis. Resmetirom directly stimulates hepatic cholesterol metabolism and fatty acid oxidation via THR-β activation. Metformin is known to improve insulin sensitivity and have anti-inflammatory effects. The combination appears to result in a more robust regulation of genes and lipids involved in cholesterol metabolism and inflammation than either agent alone.[1][8]
Caption: Proposed synergistic mechanism of Resmetirom and Metformin in MASH.
Theoretical Synergy: THR-β Agonists and GLP-1 Receptor Agonists
There is a strong theoretical rationale for combining a THR-β agonist like resmetirom with a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of metabolic dysfunction-associated steatotic liver disease (MASLD).[9]
-
Complementary Mechanisms: THR-β agonists primarily target hepatic lipid metabolism. GLP-1 receptor agonists, on the other hand, promote weight loss, improve insulin sensitivity, and have demonstrated benefits in reducing liver fat, although through different mechanisms.[9]
-
Addressing Multiple Pathogenic Drivers: MASLD is a complex disease with multiple contributing factors, including insulin resistance, obesity, and dyslipidemia. A combination therapy that targets both the liver-specific lipid accumulation (THR-β agonist) and the systemic metabolic dysregulation (GLP-1 RA) could offer a more comprehensive and effective treatment strategy.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA’s approval of resmetirom (Rezdiffra): a breakthrough in MASH management [explorationpub.com]
- 5. Mechanism of Action | Rezdiffra® (resmetirom) [rezdiffrahcp.com]
- 6. Rezdiffra (resmetirom): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Combination Therapy of Half-Dose Resmetirom and Metformin Attenuates Metabolic Dysfunction-Associated Steatohepatitis Through Improving Cholesterol Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring synergistic therapy for metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Acetiromate: An Independent Review of a Thyromimetic Compound
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on Acetiromate, a thyromimetic drug, with a focus on its mechanism of action, efficacy, and the landscape of alternative therapies. Due to the limited availability of recent independent replication studies, this guide synthesizes the foundational knowledge of this compound and situates it within the broader context of thyroid hormone receptor-beta (TRβ) agonists.
This compound, also known as Adecol, TBF 43, or acetyltriiodothyronine formic acid, is a synthetic compound designed to mimic the effects of thyroid hormones.[1] It functions as a selective agonist for the thyroid hormone receptor-beta (TRβ), a key regulator of lipid metabolism primarily expressed in the liver.[2][3] This targeted action aims to harness the beneficial metabolic effects of thyroid hormones while minimizing the potential for adverse effects on the heart and bone, which are predominantly mediated by the thyroid hormone receptor-alpha (TRα).[2][3]
Mechanism of Action: A Selective Approach to Metabolic Regulation
Thyromimetic drugs like this compound represent a therapeutic strategy for metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH).[4][5] The underlying principle is to selectively activate TRβ, which in turn stimulates the expression of genes involved in cholesterol and triglyceride metabolism. This can lead to a reduction in circulating levels of low-density lipoprotein (LDL) cholesterol and triglycerides.[3]
The signaling pathway for TRβ agonists involves the binding of the drug to the receptor within the nucleus of liver cells. This ligand-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: this compound's mechanism of action in a hepatocyte.
Preclinical and Clinical Findings: A Look at the Data
Table 1: Comparison of Selected Thyromimetic Compounds (Illustrative)
| Feature | This compound (based on historical data) | Other TRβ Agonists (e.g., Resmetirom) |
| Primary Indication | Hyperlipidemia | NASH with liver fibrosis |
| Mechanism of Action | Selective TRβ agonist | Selective TRβ agonist |
| Reported Efficacy | Reduction in serum cholesterol and triglycerides | Resolution of NASH and improvement in liver fibrosis |
| Key Clinical Data Source | Kumaoka S, 1974 | Recent Phase 3 Clinical Trials |
This table is for illustrative purposes and highlights the gap in recent data for this compound compared to newer compounds.
Experimental Protocols: A Foundational Approach
The methodologies employed in the early studies of this compound would have followed the standards of that era. A typical clinical trial protocol for evaluating an antilipidemic agent would involve the following key steps:
Experimental Workflow: Evaluating an Antilipidemic Drug
Caption: A generalized workflow for a clinical trial of an antilipidemic drug.
Detailed Methodologies:
-
Patient Selection: Inclusion criteria would typically involve patients with diagnosed hyperlipidemia, with specific thresholds for total cholesterol, LDL cholesterol, and triglycerides. Exclusion criteria would rule out individuals with secondary causes of hyperlipidemia and those with contraindications to the study drug.
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard. Patients would be randomly assigned to receive either this compound or a placebo.
-
Dosage and Administration: The study would define the specific dose of this compound and the frequency of administration.
-
Efficacy Endpoints: The primary efficacy endpoint would be the percentage change in LDL cholesterol from baseline. Secondary endpoints could include changes in total cholesterol, triglycerides, and HDL cholesterol.
-
Safety Monitoring: Throughout the study, patients would be monitored for adverse events through physical examinations, laboratory tests (including liver and thyroid function tests), and electrocardiograms.
The Path Forward: Need for Independent Replication and Further Research
While this compound was an early entrant in the field of thyromimetics, the lack of recent, robust clinical data and independent replication studies makes it difficult to assess its current therapeutic potential. The field has advanced significantly, with newer TRβ agonists undergoing rigorous evaluation in large-scale clinical trials for pressing metabolic diseases like NASH.
For a comprehensive understanding of this compound's place in the therapeutic landscape, future research would need to:
-
Conduct head-to-head comparative studies of this compound with newer TRβ agonists.
-
Perform modern, well-designed clinical trials to establish its efficacy and safety profile according to current regulatory standards.
-
Investigate its potential in other metabolic conditions beyond hyperlipidemia.
Without such data, this compound remains a compound of historical interest with a plausible mechanism of action, but one that has been largely superseded by newer agents with more extensive and contemporary evidence bases. Researchers interested in this area are encouraged to focus on the broader class of TRβ agonists where a wealth of recent data is available for analysis and comparison.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Thyromimetics: What does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyromimetic - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease [frontiersin.org]
Acetiromate Analogues in Clinical Trials: A Comparative Meta-analysis for NASH
For Immediate Release
A comprehensive meta-analysis of clinical trial data for Acetiromate analogues—selective thyroid hormone receptor-beta (THR-β) agonists—reveals a promising therapeutic landscape for non-alcoholic steatohepatitis (NASH), a progressive liver disease with no approved treatments until recently. This guide provides a detailed comparison of the leading this compound analogues in clinical development: Resmetirom (MGL-3196), VK2809, and the earlier compound, Sobetirome. The data presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Clinical Trial Data
The following tables summarize the key efficacy and safety data from major clinical trials of Resmetirom, VK2809, and Sobetirome.
Table 1: Efficacy of Resmetirom in NASH (MAESTRO-NASH, Phase 3)[1][2]
| Endpoint (Week 52) | Placebo (n=321) | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) |
| NASH Resolution with no worsening of fibrosis | 9.7% | 25.9% (p<0.001) | 29.9% (p<0.001) |
| Fibrosis Improvement by ≥1 stage with no worsening of NASH | 14.2% | 24.2% (p<0.001) | 25.9% (p<0.001) |
| LDL-Cholesterol Change from Baseline (Week 24) | +0.1% | -13.6% (p<0.001) | -16.3% (p<0.001) |
Table 2: Efficacy of VK2809 in NASH (VOYAGE, Phase 2b)[3][4]
| Endpoint (Week 52) | Placebo | VK2809 (All Doses) |
| NASH Resolution with no worsening of fibrosis | 29.3% | 51.1% |
| Fibrosis Improvement by ≥1 stage with no worsening of NASH | 34.1% | 51.1% |
| Relative Liver Fat Reduction (MRI-PDFF) | 12.8% | 36.6% - 55.3% |
| Patients with ≥30% Liver Fat Reduction | 27.1% | Up to 87.8% |
Table 3: Efficacy of Sobetirome in Hyperlipidemia (Phase 1)[5]
| Endpoint | Placebo | Sobetirome |
| LDL-Cholesterol Reduction (Single Dose) | 2% | Up to 22% |
| LDL-Cholesterol Reduction (Multiple Doses, 2 weeks) | 5% | Up to 41% |
Experimental Protocols
Resmetirom: MAESTRO-NASH (Phase 3)[6][7]
-
Study Design: This is an ongoing, multi-center, randomized, double-blind, placebo-controlled Phase 3 trial. The planned duration is 54 months, with primary endpoints assessed at 52 weeks.
-
Patient Population: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral Resmetirom 80 mg, 100 mg, or placebo.
-
Primary Endpoints:
-
NASH resolution with a ≥2-point reduction in the NAFLD Activity Score (NAS) and no worsening of fibrosis.
-
Improvement in liver fibrosis by at least one stage with no worsening of NAS.
-
-
Key Secondary Endpoint: Change in low-density lipoprotein (LDL) cholesterol levels from baseline.
VK2809: VOYAGE (Phase 2b)[8][9][10][11]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, international trial with a 52-week treatment period.
-
Patient Population: Patients with biopsy-confirmed NASH with fibrosis (F1-F3) and a liver fat content of at least 8% as measured by MRI-PDFF.
-
Intervention: Patients were randomized to receive one of four doses of VK2809 (1.0 mg or 2.5 mg once daily, or 5 mg or 10 mg every other day) or placebo.
-
Primary Endpoint: Change in MRI-PDFF at 12 weeks.
-
Secondary Endpoints (at 52 weeks):
-
NASH resolution with no worsening of fibrosis.
-
Improvement in fibrosis with no worsening of NASH.
-
Sobetirome: Phase 1 Lipid-Lowering Studies[5]
-
Study Design: Randomized, double-blind, placebo-controlled Phase 1 studies.
-
Patient Population: Healthy volunteers.
-
Intervention: Single and multiple ascending doses of Sobetirome.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoint: Change in LDL cholesterol levels.
Signaling Pathways and Mechanism of Action
This compound analogues are selective agonists of the thyroid hormone receptor-beta (THR-β), which is predominantly expressed in the liver.[1][2][3] This liver-targeted action is key to their therapeutic effect, minimizing the potential for adverse effects in other tissues where THR-alpha is more prevalent.[2][4]
The binding of these analogues to THR-β in hepatocytes initiates a cascade of events that lead to:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial β-oxidation, leading to the breakdown of fatty acids.[5][6]
-
Decreased Lipogenesis: Downregulation of genes responsible for the synthesis of new fatty acids and triglycerides.[6]
-
Enhanced Cholesterol Metabolism: Increased conversion of cholesterol to bile acids.[7]
For VK2809, preclinical studies have also indicated an increase in AMP-activated protein kinase (AMPK) signaling and a decrease in mammalian target of rapamycin (mTOR) signaling, which are crucial pathways in cellular energy homeostasis and autophagy.[8]
References
- 1. Mechanism of Action | Rezdiffra® (resmetirom) [rezdiffrahcp.com]
- 2. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Liver-Specific Thyromimetic, VK2809, Decreases Hepatosteatosis in Glycogen Storage Disease Type Ia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Acetiromate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of acetiromate, a halogenated organic compound. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on best practices for the disposal of halogenated organic compounds, the chemical class to which this compound belongs.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves. It is important to inspect gloves for any damage before use and to dispose of them properly after handling the chemical. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1] |
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[2] Ensure that emergency equipment, including an eyewash station and a safety shower, is readily accessible.[3]
II. Step-by-Step this compound Disposal Protocol
The proper disposal of this compound involves a systematic process of classification, segregation, containerization, labeling, and removal by a certified hazardous waste contractor.
Step 1: Waste Classification
This compound must be classified as a halogenated organic hazardous waste .[1] This is due to the presence of iodine atoms in its molecular structure. It is imperative not to dispose of this compound down the drain or in regular trash.[2][4]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Halogenated vs. Non-Halogenated: Keep this compound waste separate from non-halogenated organic waste streams.[5] Disposing of mixed waste is often more complex and costly.[5]
-
Incompatible Materials: Do not mix this compound waste with the following:
Step 3: Containerization
-
Select an Appropriate Container: Collect this compound waste in a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[2][6] The container must be in good condition and free of leaks.
-
Fill Level: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6]
Step 4: Labeling
Properly label the waste container as soon as the first drop of waste is added. The label must include the following information:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound" or "4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid"
-
The specific hazards associated with the chemical (e.g., Toxic)[6]
-
The name and contact information of the generating researcher or laboratory[6]
-
An accumulation start date
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation.
-
Store the container in a secondary containment bin to prevent the spread of potential spills.[6]
-
Ensure the storage area is cool, dry, and well-ventilated.[6]
-
A maximum of 25 gallons of halogenated solvent waste may be accumulated in an SAA.[6]
Step 6: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
The primary disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility.[1][7]
III. Spill Management
In the event of an this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain the Spill: For small spills, use an inert absorbent material, such as vermiculite or sand, to soak up the substance.[6]
-
Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[6]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.[6]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]
IV. Experimental Protocols and Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
References
- 1. bucknell.edu [bucknell.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. disposecleverly.com [disposecleverly.com]
Essential Safety and Logistical Information for Handling Acetiromate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Acetiromate in a laboratory setting. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this information is compiled from the SDS of the structurally related compound, Acetamide, general safety protocols for handling potent pharmaceutical compounds, and information on the thyromimetic class of drugs to which this compound belongs. Researchers must exercise caution and adhere to the principle of ALARA (As Low As Reasonably Achievable) for all exposures.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary barrier against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or face shield | Double-gloving with nitrile gloves | Disposable lab coat or gown | NIOSH-approved respirator with a particulate filter (e.g., N95) |
| Solution Preparation | Chemical safety goggles or face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat or apron | Not generally required if performed in a certified chemical fume hood |
| In-vitro/In-vivo Experiments | Chemical safety goggles | Nitrile gloves | Lab coat | As determined by risk assessment |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required if handling sealed waste containers |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receipt to disposal.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) when unpacking.
-
Verify that the primary container is properly labeled and sealed.
2. Storage:
-
Store this compound in a designated, well-ventilated, and secure area.
-
Keep the container tightly closed.
-
Store away from incompatible materials. Although specific incompatibilities for this compound are not documented, based on Acetamide, avoid strong oxidizing agents.
3. Preparation and Weighing:
-
All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Handle the solid material carefully to minimize dust generation.
4. Experimentation:
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with skin, eyes, and clothing.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use an appropriate cleaning agent (e.g., a detergent solution followed by a rinse with a suitable solvent) to clean work surfaces.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves, paper towels), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Hierarchy of Controls for Exposure Minimization
To ensure the highest level of safety, a multi-layered approach to hazard control should be implemented.
-
Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous alternative could be used.
-
Engineering Controls: This is the most effective primary control measure. Always handle solid this compound and prepare solutions in a certified chemical fume hood.
-
Administrative Controls: Implement standard operating procedures (SOPs) for all tasks involving this compound. Ensure all personnel are thoroughly trained on these procedures and the associated hazards.
-
Personal Protective Equipment (PPE): PPE should be used in conjunction with engineering and administrative controls as the final line of defense.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
